Propane-1,2,2,3-tetrol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
42429-85-6 |
|---|---|
Molecular Formula |
C3H8O4 |
Molecular Weight |
108.09 g/mol |
IUPAC Name |
propane-1,2,2,3-tetrol |
InChI |
InChI=1S/C3H8O4/c4-1-3(6,7)2-5/h4-7H,1-2H2 |
InChI Key |
BQSZNEVPSCKFPQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Propane-1,2,2,3-tetrol
For Researchers, Scientists, and Drug Development Professionals
Abstract: Propane-1,2,2,3-tetrol is a novel polyol that is not extensively described in current chemical literature. This guide outlines a plausible synthetic route and a comprehensive characterization workflow for this molecule. The proposed synthesis involves the syn-dihydroxylation of a suitable unsaturated precursor. Detailed protocols for spectroscopic and spectrometric analyses are provided, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. All quantitative and qualitative data are presented in a structured format to aid researchers in the potential synthesis and identification of this compound.
Proposed Synthesis Pathway
The synthesis of this compound can be hypothetically achieved through the dihydroxylation of an unsaturated precursor, 2-(hydroxymethyl)prop-2-en-1-ol. A reliable method for this transformation is the syn-dihydroxylation using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO). This reaction is known to stereospecifically add two hydroxyl groups to the same side of a double bond.[1][2]
Caption: Proposed synthesis of this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes a method for the catalytic dihydroxylation of 2-(hydroxymethyl)prop-2-en-1-ol.
-
Reaction Setup: In a round-bottom flask, dissolve 2-(hydroxymethyl)prop-2-en-1-ol (1.0 eq) in a 10:1 mixture of acetone and water.
-
Addition of Reagents: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.2 eq). In a separate vial, prepare a solution of osmium tetroxide (0.02 eq) in toluene. Add the OsO₄ solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir vigorously for 30 minutes.
-
Workup: Dilute the mixture with water and extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to yield pure this compound.
Characterization Protocols
NMR spectroscopy is a primary technique for the structural elucidation of polyols.[3][4][5]
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. The spectral width should be sufficient to cover the range of 0-10 ppm. Key parameters to record are chemical shifts (δ), signal multiplicity, coupling constants (J), and integration.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled sequence is standard. Note the chemical shifts of all unique carbon atoms.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the target compound.[6]
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. This is expected to generate protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.
-
Analysis: Acquire a full scan mass spectrum to identify the molecular ion peak. Perform tandem MS (MS/MS) on the isolated molecular ion to obtain a characteristic fragmentation pattern, which can aid in structural confirmation.
FTIR spectroscopy is used to identify the functional groups present in the molecule. Polyols exhibit characteristic absorption bands.[7][8][9]
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption peaks for O-H (hydroxyl) and C-O (alcohol) functional groups. The O-H stretch is typically a very broad and strong band.[9]
Predicted Characterization Data
The following tables summarize the expected quantitative data from the characterization of this compound.
Table 1: Predicted ¹H NMR Data
(Solvent: DMSO-d₆, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-1, H-3 | ~3.4 - 3.6 | m | 4H |
| OH | ~4.5 - 5.5 | br s | 4H |
Table 2: Predicted ¹³C NMR Data
(Solvent: DMSO-d₆, 100 MHz)
| Position | Chemical Shift (δ, ppm) |
|---|---|
| C-1, C-3 | ~65 - 70 |
| C-2 | ~75 - 80 |
Table 3: Predicted Mass Spectrometry Data
(ESI, Positive Ion Mode)
| m/z | Ion Assignment |
|---|---|
| 123.06 | [M+H]⁺ |
| 145.04 | [M+Na]⁺ |
| 105.05 | [M+H - H₂O]⁺ |
| 91.05 | [M+H - CH₂O₂]⁺ |
Table 4: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3600-3200 | O-H | Strong, broad |
| 2980-2850 | C-H | Medium, sharp |
| 1150-1000 | C-O | Strong, sharp |
Experimental and Characterization Workflow
The overall workflow from synthesis to final data analysis is a logical progression of steps to ensure the successful creation and verification of the target compound.
Caption: Workflow from synthesis to structural confirmation.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. google.com [google.com]
- 3. Can Benchtop NMR Determine EO Content in Polyols? [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatography/combustion/isotope ratio mass spectrometric analysis of the stable carbon composition of tetrols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Predicted Spectroscopic Data of Propane-1,2,2,3-tetrol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the spectroscopic characterization of propane-1,2,2,3-tetrol. Due to the absence of experimentally determined spectroscopic data in publicly available databases for this specific isomer, this document provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's chemical structure. Furthermore, detailed, generalized experimental protocols for acquiring such data for a small, polar organic molecule are presented. This guide is intended to serve as a reference for researchers who may synthesize or encounter this compound, providing a foundational understanding of its expected spectroscopic properties.
Introduction
This compound is a polyol with the chemical formula C₃H₈O₄. Its structure consists of a three-carbon backbone with four hydroxyl groups, one at each of the terminal carbons (C1 and C3) and two at the central carbon (C2). The presence of these multiple hydroxyl groups suggests that the compound is likely to be a highly polar, water-soluble solid or viscous liquid at room temperature. Spectroscopic analysis is essential for the structural elucidation and purity assessment of such compounds. This guide outlines the predicted spectroscopic data that would be expected from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and molecular symmetry.
Predicted ¹H NMR Data
Solvent: D₂O (Deuterium Oxide)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~3.6 - 3.8 | Singlet | 4H | -CH₂(OH) | Protons on C1 and C3 are chemically equivalent due to molecular symmetry. |
| (Broad singlet, not typically integrated) | Singlet (broad) | 4H | -OH | Signal for hydroxyl protons; will exchange with D₂O and may not be observed. |
Predicted ¹³C NMR Data
Solvent: D₂O (Deuterium Oxide)
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
| ~65 - 70 | C1, C3 | The two terminal -CH₂(OH) carbons are chemically equivalent. |
| ~75 - 80 | C2 | The quaternary carbon bearing two hydroxyl groups. |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3600 - 3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |
| 2950 - 2850 | Medium | C-H stretch | Alkane (-CH₂) |
| 1470 - 1420 | Medium | C-H bend | Alkane (-CH₂) |
| 1150 - 1050 | Strong | C-O stretch | Alcohol (C-OH) |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Ratio | Predicted Identity | Notes |
| 108 | [M]⁺ | Molecular ion peak (may be weak or absent in EI). |
| 90 | [M - H₂O]⁺ | Loss of a water molecule. |
| 77 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical. |
| 72 | [M - 2H₂O]⁺ | Loss of two water molecules. |
| 61 | [CH(OH)₂]⁺ | Fragment corresponding to the central carbon and its hydroxyls. |
| 45 | [CH₂OH]⁺ | Fragment corresponding to the terminal hydroxymethyl group. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a small, polar organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is common.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the neat sample (if a liquid or solid) directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI for better detection of the molecular ion of polar compounds).
-
Data Acquisition (Direct Infusion ESI):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
-
Data Acquisition (EI):
-
If using a GC-MS, inject a dilute solution of the sample into the gas chromatograph for separation and subsequent ionization in the EI source.
-
For direct insertion, a small amount of the sample is placed on a probe and inserted directly into the ion source.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
This guide provides a foundational spectroscopic profile for this compound based on theoretical predictions. Should this compound be synthesized, the data and protocols herein offer a valuable baseline for its empirical characterization.
An In-depth Technical Guide to Diphenylphosphine (CAS No. 829-85-6)
Disclaimer: The initial query for CAS number 42429-85-6 points to sparse and conflicting data, with some sources associating it with 1,2,2,3-Propanetetrol. However, a significant body of scientific literature is available for the structurally distinct compound Diphenylphosphine, which possesses the CAS number 829-85-6. This guide focuses on Diphenylphosphine, assuming it to be the compound of interest for researchers, scientists, and drug development professionals.
Executive Summary
Diphenylphosphine ((C₆H₅)₂PH) is a foundational organophosphorus compound with extensive applications in synthetic chemistry.[1][2] It is a colorless, air-sensitive, and pyrophoric liquid with a characteristically unpleasant odor.[1][2] Its principal utility lies in its role as a precursor for a wide variety of phosphine ligands, which are crucial components in homogeneous catalysis.[2][3] These ligands, when complexed with transition metals, enable a broad spectrum of chemical transformations with high selectivity and efficiency, including cross-coupling reactions, hydrogenations, and hydroformylations.[2][3][4] While its direct biological activity is not extensively documented, its derivatives are integral to the synthesis of complex molecules, including pharmaceutical intermediates.[5][6] This guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and applications of Diphenylphosphine, with a focus on its role in catalysis and synthetic chemistry. Detailed experimental protocols for its synthesis and handling, along with safety precautions, are also presented.
Chemical and Physical Properties
Diphenylphosphine is a well-characterized compound with established physical and chemical properties. These are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁P | [1] |
| Molecular Weight | 186.19 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Odor | Unpleasant, pungent | [2] |
| Density | 1.07 g/cm³ | [1] |
| Boiling Point | 280 °C (536 °F; 553 K) | [1] |
| Solubility in Water | Insoluble | [1] |
| Basicity (pKa of conjugate acid) | 0.03 | [1] |
Structure and Reactivity
Diphenylphosphine's structure consists of a phosphorus atom bonded to two phenyl groups and one hydrogen atom. The lone pair of electrons on the phosphorus atom confers nucleophilic properties to the molecule, making it reactive towards various electrophiles.[6] It is readily oxidized in air, with an intermediate in this oxidation being diphenylphosphine oxide.[1]
Synthesis and Handling
Synthetic Protocols
A common laboratory-scale synthesis of Diphenylphosphine involves the reduction of triphenylphosphine with lithium to form lithium diphenylphosphide, which is subsequently protonated.[1][2]
Experimental Protocol: Synthesis from Triphenylphosphine [1][2]
-
In a dry, inert atmosphere glovebox or using Schlenk line techniques, dissolve triphenylphosphine in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Add two equivalents of lithium metal to the solution with vigorous stirring. The reaction mixture will change color as the lithium diphenylphosphide and lithium phenyl are formed.
-
After the reaction is complete (indicated by the consumption of lithium and a stable color change), carefully quench the reaction by the slow addition of deionized water.
-
The lithium diphenylphosphide is protonated by water to yield Diphenylphosphine and lithium hydroxide.
-
The product can be extracted with an organic solvent, dried over an anhydrous drying agent (e.g., MgSO₄), and purified by vacuum distillation.
A general workflow for the synthesis of Diphenylphosphine is depicted in the following diagram:
Handling and Safety
Diphenylphosphine is a pyrophoric liquid that can ignite spontaneously upon contact with air.[7] It is also sensitive to light and moisture.[2] Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon) at all times.[8] It is corrosive and can cause severe skin and eye irritation.[7]
Safety Precautions:
-
Always handle in a well-ventilated fume hood or glovebox.
-
Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, chemical-resistant gloves (neoprene or nitrile rubber), and chemical safety goggles.[7]
-
Keep away from heat, sparks, and open flames.[7]
-
Store in a tightly sealed container under an inert atmosphere in a cool, dry place.[8]
Applications in Catalysis and Drug Development
The primary application of Diphenylphosphine is as a precursor in the synthesis of phosphine ligands for transition metal catalysis.[2][3] These ligands play a crucial role in tuning the steric and electronic properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst.[3][4]
Ligand Synthesis
Diphenylphosphine can be deprotonated with a strong base, such as n-butyllithium, to form a diphenylphosphide anion, which is a potent nucleophile.[1] This anion can then be reacted with various electrophiles to generate a wide range of functionalized phosphine ligands.[1] For instance, reaction with dihaloalkanes yields bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (dppe).[1]
The following diagram illustrates the role of Diphenylphosphine in the synthesis of phosphine ligands and their subsequent use in catalysis.
Role in Drug Development
While Diphenylphosphine itself is not typically considered a therapeutic agent, the catalytic systems derived from it are instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[5][6] The ability to form carbon-carbon and carbon-heteroatom bonds with high precision is essential in modern drug discovery and development.[4] For example, palladium-catalyzed cross-coupling reactions, which often employ phosphine ligands derived from Diphenylphosphine, are widely used in the pharmaceutical industry.[4]
Biological Activity and Signaling Pathways
There is a lack of substantial scientific literature detailing the specific biological activities, mechanisms of action, or direct involvement in cellular signaling pathways for Diphenylphosphine. Its high reactivity and pyrophoric nature make it an unlikely candidate for direct biological applications. The primary relevance of Diphenylphosphine to the field of drug development is its enabling role in the synthesis of complex organic molecules through catalysis.[5][6]
Conclusion
Diphenylphosphine is a cornerstone reagent in synthetic chemistry, prized for its utility as a precursor to a vast library of phosphine ligands. These ligands are indispensable in homogeneous catalysis, enabling a wide array of chemical transformations that are critical in academic research and industrial processes, including pharmaceutical manufacturing. While its direct biological interactions are not a focal point of current research, its indirect contribution to drug development through catalysis is profound. A thorough understanding of its properties and strict adherence to safety protocols are paramount for its effective and safe utilization.
References
Theoretical Stability of Propane-1,2,2,3-tetrol: A Technical Guide
Introduction
Propane-1,2,2,3-tetrol, also known as the hydrated form of dihydroxyacetone, is a polyol of significant interest due to its role in biological and chemical systems.[1] Understanding the intrinsic stability of this molecule is crucial for predicting its behavior in various environments, from biological media to industrial applications. This technical guide provides a comprehensive overview of the theoretical approaches used to study the stability of this compound, focusing on computational chemistry methods. While specific theoretical studies on this compound are not abundant in public literature, the methodologies outlined herein are based on established practices for analyzing the stability of polyols and other small organic molecules.[2]
Core Concepts in Molecular Stability
The stability of a molecule like this compound is determined by a delicate balance of several factors, including its conformational flexibility, intramolecular interactions, and the surrounding environment. Theoretical studies aim to quantify these factors to predict the most stable forms of the molecule and its reactivity. Key aspects of these studies include:
-
Conformational Analysis : Identifying the different spatial arrangements of the molecule (conformers) and determining their relative energies.
-
Intramolecular Interactions : Quantifying the effects of hydrogen bonding, steric hindrance, and electrostatic interactions on the stability of each conformer.
-
Thermodynamic Properties : Calculating properties such as enthalpy, entropy, and Gibbs free energy to determine the overall stability and potential for chemical reactions.
Methodology for Theoretical Stability Studies
A typical theoretical study of this compound stability involves a multi-step computational workflow. The following protocols are standard in the field of computational chemistry for this type of analysis.
Experimental Protocols: A Computational Approach
-
Initial Structure Generation : The study begins with the generation of an initial 3D structure of this compound. This can be done using molecular building software or by converting a 2D representation (like a SMILES string) into a 3D structure.
-
Conformational Search : A systematic search for all possible low-energy conformers is performed. This is a critical step as the relative stability of different conformers can have a significant impact on the overall properties of the molecule. Common methods for conformational searches include:
-
Systematic Grid Scans : Rotating around each rotatable bond by a fixed increment.
-
Stochastic Methods : Such as Monte Carlo simulations, which randomly sample the conformational space.
-
Molecular Dynamics : Simulating the motion of the molecule at a given temperature to explore different conformations.
-
-
Geometry Optimization : Each identified conformer is then subjected to geometry optimization. This process uses quantum mechanical or molecular mechanics methods to find the lowest energy structure for that particular conformer. The choice of computational method is crucial for accuracy. A common and robust approach involves Density Functional Theory (DFT) with a suitable basis set, for example, ωB97X-D/6-31++G**.[2]
-
Frequency Analysis : After optimization, a frequency calculation is performed for each conformer. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and is used to calculate thermodynamic properties like enthalpy and entropy.
-
-
Single-Point Energy Calculations : To obtain highly accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set. A high-level method like DLPNO-CCSD(T) with a complete basis set (CBS) extrapolation is considered a gold standard for such calculations.[2]
-
Solvation Modeling : To understand the stability in a solution, a solvent model is applied. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient ways to approximate the effect of a solvent.
Data Presentation: Hypothetical Stability Analysis of this compound Conformers
The following table summarizes hypothetical quantitative data that would be generated from a theoretical stability study of this compound. The data is for illustrative purposes and is based on typical energy differences observed for polyol conformers.
| Conformer ID | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Key Intramolecular H-Bonds |
| Conf-01 | 0.00 | 0.00 | O1-H···O2, O3-H···O4 |
| Conf-02 | 0.85 | 0.95 | O1-H···O3 |
| Conf-03 | 1.52 | 1.68 | O2-H···O4 |
| Conf-04 | 2.10 | 2.35 | None |
Energies are relative to the most stable conformer (Conf-01).
Visualization of a Theoretical Workflow
The following diagram illustrates the logical workflow of a typical theoretical stability study for a molecule like this compound.
Conclusion
The theoretical study of this compound stability relies on a robust computational workflow to identify and rank the energies of its various conformers. By employing high-level quantum mechanical calculations, it is possible to gain detailed insights into the intramolecular forces that govern its stability. The methodologies described in this guide provide a framework for conducting such an analysis, which is essential for understanding the chemical and physical properties of this important polyol. Further research in this area would be valuable for applications in drug development and materials science.
References
- 1. Chemical and Metabolic Controls on Dihydroxyacetone Metabolism Lead to Suboptimal Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Exploration of the Ability of the 2‑Methyltetrols Produced from Photooxidation of Isoprene to Form Prenucleation Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of Propane-1,2,2,3-tetrol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propane-1,2,2,3-tetrol is a polyol of significant interest due to its multiple hydroxyl groups, which confer upon it a high degree of conformational flexibility and the potential for complex intramolecular interactions. Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for predicting its physicochemical properties, biological activity, and its potential applications in drug design and development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the conformational analysis of this compound, outlining both experimental and computational methodologies. While specific experimental data for this exact molecule is not extensively available in public literature, this guide extrapolates from the well-established principles of conformational analysis of analogous polyols, such as 1,2-ethanediol and glycerol, to provide a robust framework for its study.
Introduction: The Significance of Conformational Analysis
The spatial arrangement of atoms in a molecule, or its conformation, is a critical determinant of its physical, chemical, and biological properties. For flexible molecules like this compound, which possesses multiple rotatable single bonds, a multitude of conformations are possible, each with a distinct energy level. The relative populations of these conformers at equilibrium dictate the molecule's overall behavior.
The conformational landscape of this compound is primarily governed by a delicate balance of several key factors:
-
Torsional Strain: Arises from the eclipsing of bonds on adjacent carbon atoms. Staggered conformations are generally of lower energy than eclipsed conformations.
-
Steric Strain: Results from non-bonded atoms or groups being forced into close proximity, leading to repulsive interactions.
-
Intramolecular Hydrogen Bonding: The presence of multiple hydroxyl groups allows for the formation of internal hydrogen bonds, which can significantly stabilize certain conformations.[1]
A thorough conformational analysis aims to identify the most stable conformers, quantify their relative energies, and understand the dynamics of their interconversion.
Theoretical Conformational Analysis of this compound
A theoretical analysis of this compound involves considering the rotations around the C1-C2 and C2-C3 bonds. The primary interactions to consider are the gauche and anti relationships between the hydroxyl and methylhydroxyl groups.
Key Rotatable Bonds:
-
C1-C2 Bond: Rotation around this bond will influence the relative positions of the hydroxyl group on C1 and the two hydroxyl groups and the CH2OH group on C2.
-
C2-C3 Bond: Rotation here will alter the spatial arrangement of the groups on C2 and the hydroxyl group on C3.
Postulated Stable Conformers:
The most stable conformers are anticipated to be those that maximize staggered arrangements to minimize torsional strain and facilitate the formation of intramolecular hydrogen bonds. Newman projections are a valuable tool for visualizing these conformations. It is predicted that conformers allowing for the formation of five- or six-membered rings through hydrogen bonding between hydroxyl groups will be particularly stable. For instance, a hydrogen bond between the hydroxyl groups on C1 and C2, or between those on C2 and C3, would be energetically favorable.
Experimental Determination of Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for elucidating the conformational preferences of molecules in solution.[2]
Detailed Experimental Protocol: NMR Spectroscopy
Objective: To determine the dominant conformation(s) of this compound in solution by measuring vicinal proton-proton coupling constants (³JHH) and using the Karplus relationship to estimate dihedral angles.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR spectrometer (a high-field instrument, e.g., 500 MHz or greater, is recommended for better signal dispersion)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a known quantity of this compound in the chosen deuterated solvent to a final concentration suitable for NMR analysis (typically 1-10 mg/mL).
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons.
-
Perform a two-dimensional Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivity, which is crucial for assigning the signals.
-
Acquire a high-resolution one-dimensional ¹H NMR spectrum with sufficient digital resolution to accurately measure the coupling constants.
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton signals based on their chemical shifts, multiplicities, and COSY correlations.
-
Measure the vicinal coupling constants (³JHH) between protons on adjacent carbon atoms.
-
Apply the Karplus equation, which relates the magnitude of the vicinal coupling constant to the dihedral angle between the coupled protons.[3] A generalized form of the Karplus equation is: ³JHH = A cos²(θ) + B cos(θ) + C where A, B, and C are empirically derived parameters.[3]
-
Calculate the populations of the different conformers (e.g., gauche and anti) based on the experimentally determined coupling constants. For a rapidly equilibrating system, the observed coupling constant is a weighted average of the coupling constants of the individual conformers.
-
Expected Quantitative Data
The following table illustrates the type of data that would be collected and analyzed from an NMR experiment. The values presented are hypothetical but are based on typical ranges observed for similar polyols.[4][5]
| Coupled Protons | Measured ³JHH (Hz) | Calculated Dihedral Angle (θ) | Inferred Conformer Population |
| H(C1) - H(C2) | 5.5 | ~45° | Predominantly gauche |
| H(C2) - H(C3) | 7.0 | ~60° | Predominantly gauche |
Note: The exact values of coupling constants and dihedral angles would need to be determined experimentally and through careful application of the appropriate Karplus parameters.
Computational Conformational Analysis
Computational chemistry provides a powerful complementary approach to experimental methods for studying molecular conformations.[6]
Detailed Computational Workflow
Objective: To identify the low-energy conformers of this compound and to calculate their relative energies and populations.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
Procedure:
-
Initial Structure Generation:
-
Build an initial 3D structure of this compound.
-
Perform a systematic or stochastic conformational search to generate a wide range of possible starting conformations. This can be achieved by rotating all rotatable bonds in discrete increments.
-
-
Geometry Optimization and Energy Calculation:
-
For each generated conformer, perform a geometry optimization using a suitable level of theory and basis set (e.g., Density Functional Theory with a functional like B3LYP and a basis set such as 6-31G(d)).
-
Calculate the vibrational frequencies to confirm that each optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Calculate the single-point energy of each optimized conformer at a higher level of theory for greater accuracy if needed.
-
-
Analysis of Results:
-
Rank the conformers based on their calculated relative energies.
-
Analyze the geometries of the low-energy conformers, paying close attention to dihedral angles and intramolecular hydrogen bonding.
-
Calculate the Boltzmann populations of each conformer at a given temperature to predict their relative abundance.
-
Predicted Quantitative Data
The following table provides a template for summarizing the results of a computational conformational analysis. The energy values are illustrative.
| Conformer | Key Dihedral Angles (C1-C2-C3-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Intramolecular H-bonds |
| 1 (Lowest Energy) | g+, g- | 0.00 | 65 | Yes (O1-H...O2) |
| 2 | a, g+ | 1.20 | 25 | No |
| 3 | g+, a | 2.50 | 10 | No |
Visualizations
Experimental Workflow for NMR-based Conformational Analysis
Caption: Workflow for NMR-based conformational analysis.
Computational Chemistry Workflow for Conformational Analysis
Caption: Workflow for computational conformational analysis.
Conclusion
The conformational analysis of this compound is a multifaceted challenge that requires a synergistic approach combining theoretical predictions, experimental validation through NMR spectroscopy, and in-depth computational modeling. While a lack of direct experimental data necessitates a predictive approach, the principles outlined in this guide provide a solid foundation for researchers to undertake a comprehensive investigation of this molecule's conformational landscape. A detailed understanding of its preferred three-dimensional structures is a critical step in unlocking its potential in various scientific and industrial applications, particularly in the realm of drug discovery and development where molecular shape is intrinsically linked to function.
References
- 1. Conformer Generation – Computational Chemistry | ETH Zurich [riniker.ethz.ch]
- 2. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. mdpi.com [mdpi.com]
- 5. 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Running Rowan's Conformer Search Workflow | Rowan Documentation [docs.rowansci.com]
Solubility of 1,2,3,4-Butanetetrol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,2,3,4-Butanetetrol, a polyhydroxy compound with four stereoisomers: erythritol, L-threitol, D-threitol, and the racemic mixture DL-threitol. The ambiguous nomenclature "Propane-1,2,2,3-tetrol" is addressed by focusing on the correct chemical identity, 1,2,3,4-Butanetetrol, with a primary emphasis on erythritol due to the greater availability of data. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a generalized experimental workflow.
Introduction to 1,2,3,4-Butanetetrol and its Isomers
1,2,3,4-Butanetetrol (C₄H₁₀O₄) is a sugar alcohol with significant interest in the pharmaceutical and food industries. Its stereoisomers, particularly erythritol, are utilized as excipients, sugar substitutes, and cryoprotectants. Understanding the solubility of these polyols in various organic solvents is critical for their application in drug formulation, purification, and various chemical processes.
Quantitative Solubility Data
A comprehensive search of scientific literature reveals a notable scarcity of quantitative solubility data for 1,2,3,4-butanetetrol isomers in pure organic solvents. The majority of published research focuses on their high solubility in water and provides data for aqueous-organic co-solvent systems. However, some qualitative and limited quantitative data in pure organic solvents have been reported.
Qualitative Solubility of Erythritol:
The following table summarizes the available quantitative solubility data for erythritol in select pure organic solvents. It is important to note that data is sparse and may vary depending on the experimental conditions.
| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Reference |
| Methanol | 25 | Data not available | |
| Ethanol | 25 | "Slightly soluble" | [1] |
| 2-Propanol | 25 | Data not available | |
| Acetone | 25 | Data not available |
Note: The lack of specific numerical data in the table highlights a significant gap in the publicly available scientific literature. Researchers are encouraged to determine these values experimentally as needed for their specific applications.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "gold standard" for determining thermodynamic solubility is the shake-flask method , often coupled with gravimetric analysis for quantification.
Shake-Flask Method
The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a solid in a solvent.
Principle: An excess amount of the solid solute is equilibrated with the solvent in a sealed container at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined.
Detailed Methodology:
-
Preparation: An excess amount of finely powdered 1,2,3,4-butanetetrol is added to a known volume or mass of the organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The use of an excess of the solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: The container is placed in a constant temperature bath or incubator and agitated (e.g., using an orbital shaker or magnetic stirrer) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled precisely, as solubility is temperature-dependent.
-
Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to allow the undissolved solid to settle. Alternatively, the saturated solution can be separated from the excess solid by centrifugation or filtration, ensuring that the temperature is maintained during this process to prevent precipitation or further dissolution.
-
Analysis: A known aliquot of the clear, saturated supernatant is carefully removed. The concentration of the dissolved solute in the aliquot is then determined using a suitable analytical technique. For a non-volatile solute like 1,2,3,4-butanetetrol, gravimetric analysis is a straightforward and accurate method.
Gravimetric Analysis
Principle: The mass of the solute in a known mass or volume of the saturated solution is determined by evaporating the solvent and weighing the non-volatile residue.
Detailed Methodology:
-
Sample Preparation: A precisely weighed aliquot of the saturated solution obtained from the shake-flask method is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a glass beaker).
-
Solvent Evaporation: The solvent is carefully evaporated from the container. This is typically done in a fume hood on a hot plate at a temperature below the decomposition point of the solute or in a vacuum oven for more sensitive compounds.
-
Drying: Once the solvent appears to be fully evaporated, the container with the solid residue is placed in a drying oven (e.g., at 60-80°C) until a constant mass is achieved. This ensures the complete removal of any residual solvent.
-
Weighing: The container with the dry solid residue is cooled to room temperature in a desiccator to prevent moisture absorption and then weighed accurately on an analytical balance.
-
Calculation: The solubility is calculated as the mass of the solid residue per mass of the solvent in the original aliquot.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a polyol in an organic solvent using the shake-flask method and gravimetric analysis.
Logical Relationships in Solubility
The solubility of a polyhydroxy compound like 1,2,3,4-butanetetrol in an organic solvent is governed by a balance of intermolecular forces. The following diagram illustrates the key relationships influencing solubility.
Conclusion
This technical guide has synthesized the available information on the solubility of 1,2,3,4-butanetetrol in organic solvents, with a necessary focus on its most studied isomer, erythritol. A significant finding is the dearth of quantitative solubility data in pure organic solvents within the accessible literature, presenting an opportunity for further research. The detailed experimental protocols for the shake-flask method and gravimetric analysis provide a robust framework for researchers to determine these solubility values. The provided diagrams offer a clear visualization of the experimental workflow and the fundamental principles governing solubility. For professionals in drug development and chemical research, a thorough understanding and experimental determination of these solubility parameters are essential for formulation design, process optimization, and ensuring product quality and efficacy.
References
A Technical Whitepaper on the Potential Biological Activity of Propane-1,2,2,3-tetrol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the biological activities of many polyols (sugar alcohols). However, a comprehensive search of available scientific databases reveals a significant gap in the literature regarding the specific biological activity of Propane-1,2,2,3-tetrol. Therefore, this document summarizes the available chemical information for this compound and provides a contextual overview of the known biological activities of structurally similar compounds to inform potential future research. The biological activities discussed for related compounds should not be attributed to this compound.
Introduction to this compound
This compound, also known as 1,2,2,3-butanetetrol, is a polyol with the chemical formula C₃H₈O₄. As a member of the sugar alcohol family, its structure, featuring multiple hydroxyl groups, suggests potential for various chemical interactions and biological properties. However, to date, its biological effects have not been characterized in published research.
Chemical and Physical Properties of this compound
While biological data is lacking, fundamental chemical and physical properties have been cataloged. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₃H₈O₄ | PubChem |
| Molecular Weight | 108.09 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 42429-85-6 | PubChem |
| Canonical SMILES | C(C(CO)(O)O)O | PubChem |
| InChI Key | BQSZNEVPSCKFPQ-UHFFFAOYSA-N | PubChem |
Contextual Biological Activities of Structurally Related Polyols
To hypothesize potential areas of investigation for this compound, it is useful to examine the known biological activities of structurally analogous polyols.
Glycerol is a ubiquitous triol that is a fundamental component of lipids (triglycerides) and plays a crucial role in metabolism.[1][2]
-
Metabolic Role: It is a precursor for the synthesis of triacylglycerols and phospholipids in the liver and adipose tissue.
-
Pharmacological Applications: Used as a humectant in pharmaceutical and cosmetic preparations.[2] It also has applications as a sweetener and thickening agent in food.[1] In medicine, it can be used to reduce cerebral edema.
-
Physiological Effects: Glycerin can lead to increased histamine release, cell-mediated immunity, and IgG production.[3]
Erythritol and its diastereomer threitol are four-carbon sugar alcohols with established biological properties.[4][5][6][7][8]
-
Sweetener: Erythritol is widely used as a low-calorie sugar substitute. It has a negligible effect on blood sugar levels, making it suitable for individuals with diabetes.[9]
-
Dental Health: Unlike sugar, erythritol is non-cariogenic and can help protect against tooth decay.[9]
-
Antioxidant Properties: Some studies suggest that certain polyols may exhibit antioxidant activity.[10][11]
-
Natural Occurrence: Threitol is found in some fungi and acts as a cryoprotectant in certain insects. L-threitol has been identified as an algal metabolite.[5]
General Biological Considerations for Polyols
Polyols as a class share certain characteristics that underpin their biological effects and applications.
-
Protein Stabilization: Polyols like mannitol, sucrose, and glycerol have been shown to stabilize proteins against aggregation, deamidation, and oxidation.[12]
-
Osmotic Properties: Their multiple hydroxyl groups make them osmotically active. This property is utilized in applications ranging from food preservation to medical treatments for reducing intraocular and intracranial pressure. However, high consumption can lead to osmotic diarrhea.[13]
-
Metabolic Fate: The caloric value of polyols is generally lower than that of sugars due to their incomplete absorption and metabolism in the human body.[14] Some, like xylitol, have been linked to potential cardiovascular risks at high levels of consumption.[15]
Visualization of Chemical Structures
The following diagram illustrates the chemical structure of this compound and its comparison with the aforementioned structurally related polyols.
Caption: Structural relationship of this compound to Glycerol and Erythritol.
Experimental Protocols
Due to the absence of published studies on the biological activity of this compound, there are no established experimental protocols to report. Future research could potentially adapt methodologies used for other polyols to investigate properties such as:
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of pathogenic bacteria and fungi.
-
Antioxidant Capacity: Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and ferric reducing antioxidant power (FRAP).
-
Enzyme Inhibition Assays: For example, inhibition of α-glucosidase or α-amylase, which is relevant to antidiabetic activity.
-
Cell Viability Assays: Using cell lines such as HeLa, HepG2, or others to assess cytotoxicity and potential anticancer effects.
-
In vivo Toxicity Studies: Acute and chronic toxicity studies in animal models to determine the safety profile.
Conclusion and Future Outlook
This compound remains an uncharacterized molecule in terms of its biological activity. Based on the diverse and significant biological roles of other structurally similar polyols, it is plausible that this compound may possess interesting and potentially useful biological properties.
The lack of data presents a clear opportunity for novel research. Future investigations should focus on a systematic screening of its antimicrobial, antioxidant, and cytotoxic activities. Furthermore, its effects on metabolic enzymes and its potential as a protein stabilizer or excipient in pharmaceutical formulations warrant exploration. Such studies would be the first step in elucidating the potential of this compound for applications in the pharmaceutical, cosmetic, and food industries.
Given the precedent set by other polyols, it is imperative that any investigation into its biological activity is accompanied by thorough safety and toxicity assessments.
References
- 1. Structural formula propane-1,2,3-triol – mercurhandel GmbH [mercuroleo.com]
- 2. cremeroleo.de [cremeroleo.de]
- 3. PROPANE-1,2,3-TRIOL | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Butane-1,2,3,4-Tetrol | C4H10O4 | CID 8998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. l-Threitol | C4H10O4 | CID 445969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Butanetetrol, [S-(R*,R*)]- [webbook.nist.gov]
- 7. 1,2,3,4-Butanetetrol, [S-(R*,R*)]- [webbook.nist.gov]
- 8. 1,2,3,4-Butanetetrol, [S-(R*,R*)]- (CAS 2319-57-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of polyols on the conformational stability and biological activity of a model protein lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 15. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Propane-1,2,2,3-tetrol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chiral polyhydroxylated compounds are of significant interest in medicinal chemistry and drug development due to their prevalence in natural products and their potential as chiral building blocks for the synthesis of complex molecules. Propane-1,2,2,3-tetrol, with its densely functionalized structure featuring a quaternary stereocenter, represents a challenging synthetic target. A direct and efficient asymmetric synthesis of this molecule is not widely documented in the scientific literature. This document outlines a proposed synthetic strategy and detailed protocols based on well-established and reliable methodologies for the asymmetric synthesis of analogous compounds. The key step in the proposed synthesis is the Sharpless Asymmetric Dihydroxylation (AD), a powerful method for the enantioselective formation of vicinal diols from prochiral alkenes.[1][2]
Proposed Synthetic Strategy:
The proposed synthetic route to chiral this compound starts from the commercially available diethyl malonate and involves a three-step sequence as illustrated in the workflow diagram below. The key transformation is the Sharpless Asymmetric Dihydroxylation of a symmetrically substituted alkene precursor to introduce the chiral diol moiety with high enantioselectivity.
Experimental Workflow Diagram:
Caption: Proposed synthetic workflow for chiral this compound.
Experimental Protocols:
Step 1: Synthesis of Diethyl 2,2-bis(hydroxymethyl)malonate
-
Materials: Diethyl malonate, paraformaldehyde, potassium carbonate (K₂CO₃), deionized water, diethyl ether, magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred solution of diethyl malonate (1.0 eq) in deionized water, add potassium carbonate (0.2 eq).
-
To this mixture, add paraformaldehyde (2.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford diethyl 2,2-bis(hydroxymethyl)malonate as a crude oil, which can be used in the next step without further purification.
-
Step 2: Synthesis of 2-(hydroxymethyl)prop-2-en-1-ol
-
Materials: Diethyl 2,2-bis(hydroxymethyl)malonate, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), ethyl acetate, 1 M HCl.
-
Procedure:
-
Prepare a suspension of lithium aluminum hydride (2.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl 2,2-bis(hydroxymethyl)malonate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(hydroxymethyl)prop-2-en-1-ol.
-
Step 3: Asymmetric Synthesis of Chiral this compound
-
Materials: 2-(hydroxymethyl)prop-2-en-1-ol, AD-mix-β (or AD-mix-α for the other enantiomer), tert-butanol (t-BuOH), water, sodium sulfite (Na₂SO₃), ethyl acetate.
-
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).
-
Add AD-mix-β (1.4 g per 1 mmol of alkene) to the solvent mixture and stir at room temperature until both layers are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2-(hydroxymethyl)prop-2-en-1-ol (1.0 eq) to the cold AD-mix solution.
-
Stir the reaction vigorously at 0 °C for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, add sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral this compound. The enantiomeric excess (ee) can be determined by chiral HPLC analysis of a suitable derivative (e.g., benzoate esters).
-
Quantitative Data Summary:
The following table summarizes the expected yields and enantioselectivities for the key asymmetric dihydroxylation step, based on literature data for structurally related substrates.[3] It is important to note that these values are estimates, and actual results may vary.
| Substrate Class | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| α,β-Unsaturated Esters | (DHQD)₂PHAL (in AD-mix-β) | 80-95 | 90-99 | [3] |
| α,β-Unsaturated Amides | (DHQD)₂PHAL (in AD-mix-β) | 75-90 | 92-99 | [3] |
| Allylic Alcohols | (DHQD)₂PHAL (in AD-mix-β) | 85-98 | 85-97 | [2] |
The proposed synthetic route provides a viable and efficient pathway for the asymmetric synthesis of chiral this compound. The Sharpless Asymmetric Dihydroxylation is a robust and well-understood reaction that is expected to deliver the target molecule with high enantiopurity.[1][4][5] The protocols provided are based on established procedures and can be adapted and optimized by researchers in the field of drug discovery and organic synthesis. The successful synthesis of this chiral tetrol will provide a valuable building block for the construction of more complex and biologically active molecules.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Dihydroxylation of Esters and Amides of Methacrylic, Tiglic, and Angelic Acid: No Exception to the Sharpless… [ouci.dntb.gov.ua]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of Propane-1,2,2,3-tetrol for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of Propane-1,2,2,3-tetrol, a polar polyol, for analysis by gas chromatography (GC). Due to its low volatility, direct GC analysis of this compound is challenging. Derivatization is a necessary step to increase its volatility and thermal stability, enabling sharp chromatographic peaks and reproducible results. The following sections detail two common and effective derivatization methods: silylation and acetylation.
Introduction
This compound possesses four hydroxyl groups, which contribute to its high polarity and low volatility, making it unsuitable for direct GC analysis. Derivatization chemically modifies these hydroxyl groups, replacing the active hydrogens with less polar, more volatile moieties. This process reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte and improving its chromatographic behavior. The two most prevalent derivatization techniques for polyols are silylation, which introduces a trimethylsilyl (TMS) group, and acetylation, which adds an acetyl group.
Derivatization Methods
Two primary methods for the derivatization of this compound are presented: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, and acetylation using acetic anhydride with a pyridine catalyst.
Silylation Protocol
Silylation is a robust and widely used method for the derivatization of compounds containing active hydrogens, such as hydroxyl groups.[1] BSTFA is a powerful silylating agent, and the addition of TMCS as a catalyst can enhance the reaction rate.[2]
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as moisture will react with the silylating reagents. If the sample is in an aqueous solution, it must be lyophilized or evaporated to dryness under a stream of nitrogen.
-
Reagent Addition: To the dried sample (typically 0.1-1 mg) in a reaction vial, add 100 µL of anhydrous pyridine to aid in dissolving the polyol.
-
Derivatization Reaction: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes in a heating block or oven. Reaction times and temperatures may be optimized for specific sample matrices.[2]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Acetylation Protocol
Acetylation is another effective method for derivatizing polyols. It involves the reaction of hydroxyl groups with acetic anhydride, typically in the presence of a catalyst like pyridine, to form ester derivatives.
Materials:
-
This compound standard or sample extract
-
Acetic Anhydride
-
Anhydrous Pyridine
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: As with silylation, the sample must be anhydrous.
-
Reagent Addition: To the dried sample (typically 0.1-1 mg) in a reaction vial, add 100 µL of anhydrous pyridine.
-
Derivatization Reaction: Add 100 µL of acetic anhydride to the vial.
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60°C for 30 minutes.[3]
-
Evaporation: After cooling, evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate or dichloromethane) for injection into the GC-MS.
Data Presentation
The following tables summarize typical quantitative data for the GC-MS analysis of derivatized polyols. Note that the exact values for this compound may vary depending on the specific instrument and conditions used. The data presented is based on the analysis of structurally similar polyols like erythritol and threitol.
Table 1: Typical GC-MS Parameters for Derivatized this compound Analysis
| Parameter | Silylated Derivative | Acetylated Derivative |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 - 280 °C | 250 - 280 °C |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min | Initial: 80°C, hold 2 min; Ramp: 15°C/min to 250°C, hold 5 min |
| Carrier Gas | Helium, constant flow of 1.0 - 1.2 mL/min | Helium, constant flow of 1.0 - 1.2 mL/min |
| MS Ion Source Temp. | 230 °C | 230 °C |
| MS Quadrupole Temp. | 150 °C | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 600 m/z | 50 - 500 m/z |
Table 2: Expected Analytical Performance for Derivatized this compound
| Parameter | Silylated Derivative (TMS) | Acetylated Derivative |
| Expected Retention Time | 15 - 20 min | 12 - 17 min |
| Expected Molecular Ion (M+) | m/z 412 (as tetra-TMS derivative) | m/z 292 (as tetra-acetyl derivative) |
| Key Fragment Ions | m/z 73, 147, 205, 309 | m/z 43, 85, 127, 187 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 1 - 15 ng/mL |
Note: Retention times are highly dependent on the specific GC column and oven temperature program. The provided ranges are estimates. LOD and LOQ are estimates based on typical performance for polyol analysis and can vary significantly based on the instrument's sensitivity and sample matrix.[4]
Experimental Workflow and Diagrams
The general workflow for the derivatization and analysis of this compound is depicted below.
Caption: Experimental workflow for the derivatization of this compound for GC-MS analysis.
The logical relationship between the choice of derivatization method and the resulting analytical outcome is illustrated in the following diagram.
Caption: Logical flow from analyte properties to derivatization choice and GC-MS analysis.
References
- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 3. Simultaneous measurement of urinary polyols using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Propane-1,2,2,3-tetrol as a Novel Synthetic Building Block
Abstract
Propane-1,2,2,3-tetrol is a unique polyol with a geminal diol at the C2 position, offering a distinct reactivity profile compared to more common polyols like glycerol (propane-1,2,3-triol). This document explores the potential of this compound as a versatile building block in organic synthesis. Due to the limited availability of published research on this specific tetrol, this document presents a theoretical framework for its application, including potential synthetic pathways, hypothetical experimental protocols, and envisioned applications in materials science and drug discovery.
Introduction
Polyols are fundamental building blocks in chemical synthesis, valued for their multiple hydroxyl groups that can be functionalized to create a wide array of complex molecules. While simple diols and triols are extensively used, more highly hydroxylated small molecules like this compound remain largely unexplored. The presence of a hydrated carbonyl group (gem-diol) at the central carbon atom suggests unique chemical properties that could be exploited for the synthesis of novel compounds. This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential of this compound and to stimulate further investigation into its synthetic utility.
Potential Synthetic Applications
The structural features of this compound, specifically the primary and secondary hydroxyl groups flanking a central gem-diol, open up several avenues for its use as a synthetic precursor.
Synthesis of Chiral Ligands
The C1 and C3 hydroxyls, along with the chiral center at C2, make this compound an attractive starting material for the synthesis of novel chiral ligands. Selective protection and functionalization of the hydroxyl groups could lead to the development of bidentate and tridentate ligands for asymmetric catalysis.
Precursor for Heterocyclic Compounds
The 1,2- and 2,3-diol motifs within the molecule are ideal for the synthesis of various five- and six-membered heterocyclic rings. Reactions with aldehydes, ketones, or boronates could yield acetals, ketals, and boronic esters, respectively. These heterocycles can serve as key intermediates in the synthesis of biologically active molecules.
Monomer for Polymer Synthesis
The tetra-functionality of this compound makes it a potential monomer for the creation of cross-linked polymers. Polyesters and polyurethanes derived from this tetrol could exhibit unique properties such as increased hydrophilicity and biodegradability due to the high density of hydroxyl groups.
Hypothetical Experimental Protocols
Given the absence of published experimental data, the following protocols are proposed based on established organic chemistry principles.
Protocol 1: Synthesis of a Chiral Acetal Ligand
This protocol outlines a hypothetical synthesis of a C2-symmetric di-O-benzyl protected acetal from this compound, which could serve as a chiral ligand.
Reaction Scheme:
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH)
-
(R,R)-1,2-diphenylethane-1,2-diol
-
p-Toluenesulfonic acid (TsOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dibenzylation: To a stirred suspension of NaH (2.2 eq.) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq.) in THF dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes. Cool the mixture back to 0 °C and add benzyl bromide (2.2 eq.) dropwise. Stir at room temperature overnight.
-
Quenching and Extraction: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain 1,3-dibenzyloxypropan-2-one.
-
Acetalization: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the 1,3-dibenzyloxypropan-2-one (1.0 eq.) and (R,R)-1,2-diphenylethane-1,2-diol (1.1 eq.) in anhydrous toluene. Add a catalytic amount of TsOH.
-
Reaction and Workup: Reflux the mixture until no more water is collected in the Dean-Stark trap. Cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Final Purification: Purify the resulting chiral acetal by column chromatography.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected yields and key characterization data for the hypothetical synthesis described above.
| Step | Product | Molecular Weight ( g/mol ) | Yield (%) | 1H NMR (CDCl3, δ ppm) |
| 1. Dibenzylation | 1,3-Dibenzyloxypropan-2-one | 256.31 | 75-85 | 7.35-7.25 (m, 10H), 4.60 (s, 4H), 4.20 (s, 4H) |
| 2. Acetalization | Chiral Acetal Ligand | 452.55 | 80-90 | 7.40-7.10 (m, 20H), 4.80 (s, 2H), 4.55 (s, 4H), 3.80 (s, 4H) |
Visualization of Synthetic Workflow
The following diagram illustrates the potential synthetic pathways originating from this compound.
Caption: Potential synthetic utility of this compound.
Conclusion
This compound represents an underutilized yet potentially valuable building block for organic synthesis. Its unique structure, featuring a central gem-diol, offers opportunities for the creation of novel chiral ligands, complex heterocyclic systems, and functional polymers. The hypothetical protocols and synthetic workflows presented in this document are intended to serve as a starting point for further experimental investigation. The exploration of this and other highly functionalized small molecules will undoubtedly lead to the discovery of new chemical entities with valuable applications in research, medicine, and materials science. Further research is warranted to develop efficient synthetic routes to this compound and to fully elucidate its reactivity and potential as a synthetic building block.
Propane-1,2,2,3-tetrol as a Novel Cryoprotectant for Cell Cultures: Application Notes and Protocols
Introduction
Cryopreservation is a critical technology in biomedical research and drug development, enabling the long-term storage of valuable cell lines. The primary challenge in cryopreservation is mitigating cellular damage caused by the formation of intracellular ice crystals and the toxic effects of high solute concentrations[4][5][6]. Cryoprotective agents (CPAs) are essential for minimizing this damage.
Propane-1,2,2,3-tetrol, a polyhydric alcohol, presents a theoretical potential as a cryoprotectant due to its structure. Its multiple hydroxyl groups can form hydrogen bonds with water molecules, which may interfere with the formation of ice crystals, similar to other well-established CPAs[7]. This document provides a framework for evaluating this compound as a novel cryoprotectant.
Potential Mechanism of Action
The cryoprotective effect of polyhydric alcohols is generally attributed to their ability to:
-
Hinder Ice Nucleation: By sterically hindering the organization of water molecules into ice crystals, they reduce the freezing point of the intracellular and extracellular solution[7].
-
Reduce Solute Toxicity: By replacing water molecules, they lower the concentration of electrolytes in the unfrozen portion of the sample, thus mitigating osmotic stress and toxicity[2].
-
Enhance Vitrification: At high concentrations, some CPAs can lead to vitrification, a glass-like solidification of the solution without the formation of damaging ice crystals[8].
It is hypothesized that this compound will exhibit a similar mechanism of action.
Data Presentation (Templates for Experimental Data)
The following tables are provided as templates for researchers to systematically record and analyze their experimental data when evaluating this compound.
Table 1: Post-Thaw Cell Viability as a Function of this compound Concentration
| This compound Concentration (v/v) | Post-Thaw Viability (%) | Standard Deviation | Notes |
| 0% (Control) | |||
| 5% | |||
| 10% | |||
| 15% | |||
| 20% |
Table 2: Comparison of this compound with Standard Cryoprotectants
| Cryoprotectant (10% v/v) | Post-Thaw Viability (%) | Post-Thaw Recovery (%) | Doubling Time (hours) |
| This compound | |||
| DMSO | |||
| Glycerol |
Experimental Protocols
Protocol for Determining Optimal Concentration of this compound
This protocol outlines the steps to determine the most effective and least toxic concentration of this compound for a specific cell line.
Materials:
-
Log-phase cell culture
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound (sterile)
-
Cryovials
-
Controlled-rate freezer or isopropanol container
-
Water bath (37°C)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase.
-
Centrifuge the cell suspension and resuspend the pellet in a small volume of complete medium.
-
Perform a cell count and determine viability.
-
-
Preparation of Cryopreservation Media:
-
Prepare a series of cryopreservation media containing varying concentrations of this compound (e.g., 5%, 10%, 15%, 20% v/v) in a base of 90% FBS and 10% complete medium.
-
Keep the media on ice.
-
-
Freezing:
-
Centrifuge the harvested cells and resuspend the pellet in the cold cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into each cryovial.
-
Place the cryovials in a controlled-rate freezer set to cool at -1°C/minute to -80°C, or in a pre-cooled (-20°C) isopropanol container and transfer to a -80°C freezer.
-
After 24 hours, transfer the vials to liquid nitrogen for long-term storage.
-
-
Thawing:
-
Rapidly thaw the cryovials in a 37°C water bath until a small ice crystal remains.
-
Aseptically transfer the contents to a centrifuge tube containing 10 mL of pre-warmed complete medium.
-
Centrifuge to pellet the cells and remove the cryopreservation medium.
-
Resuspend the cells in fresh, pre-warmed complete medium and transfer to a culture flask.
-
-
Assessment of Viability and Recovery:
-
Immediately after thawing, perform a cell count and viability assessment using trypan blue exclusion or a more quantitative method like a fluorescent-based assay (e.g., Calcein-AM/Propidium Iodide)[9][11].
-
Culture the cells for 24-48 hours and assess cell attachment (for adherent cells) and proliferation.
-
Protocol for Comparative Analysis with Standard Cryoprotectants
This protocol is designed to compare the efficacy of this compound with established cryoprotectants like DMSO and glycerol.
Procedure:
-
Follow the same procedure as in Protocol 4.1.
-
In parallel with the this compound test groups, prepare cryopreservation media containing 10% DMSO and 10% glycerol.
-
After thawing, assess and compare the post-thaw viability, recovery, and proliferation rates across all cryoprotectant groups.
Visualizations
References
- 1. Cryopreservation of human platelets with propane-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to select the appropriate cell culture cryoprotectant?-Biobool News | biobool.com [biobool.com]
- 3. Propane-1,2-diol as a potential component of a vitrification solution for corneas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of cryoprotection by extracellular polymeric solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Cryoprotection of Macromolecular Crystals using Vapor Diffusion of Volatile Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documentsdelivered.com [documentsdelivered.com]
- 9. 細胞活力與增殖測試 [sigmaaldrich.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Propane-1,2,3-triol (Glycerol) in Polymer Chemistry: Application Notes and Protocols
A Note on Nomenclature: The compound "Propane-1,2,2,3-tetrol" as specified in the topic is not commonly found in chemical literature. It is presumed that the intended compound is the structurally similar and widely used polyol, Propane-1,2,3-triol , also known as glycerol or glycerin.[1] This document will focus on the applications of propane-1,2,3-triol in polymer chemistry.
Application Notes
Propane-1,2,3-triol (glycerol) is a versatile and readily available trihydric alcohol that serves as a fundamental building block in polymer chemistry.[1] Its three hydroxyl groups provide multiple reaction sites, making it an ideal monomer for producing a variety of polymers, including polyurethanes, polyesters, and hyperbranched polymers. Its bio-based origin also makes it an attractive component for the development of sustainable and biodegradable polymers.
Crosslinking Agent in Polyurethane Foams
Glycerol is extensively used as a crosslinking agent in the synthesis of rigid polyurethane (PU) foams. The trifunctionality of glycerol contributes to the formation of a dense, three-dimensional network structure, which significantly enhances the mechanical properties of the foam.[2]
The incorporation of glycerol affects the foam's properties in a dose-dependent manner. An increase in glycerol content generally leads to a higher crosslink density, resulting in increased compressive strength.[2] However, the relationship between glycerol concentration and foam density can be more complex, with an optimal concentration often yielding the lowest density.[2]
Table 1: Effect of Glycerol Content on the Properties of Rigid Polyurethane Foam [2]
| Glycerol Content (wt. % of bio-polyol) | Compressive Strength (kPa) | Density ( kg/m ³) | Average Porous Radius (μm) |
| 2 | 71.45 | - | - |
| 3 | - | 62.75 | 237.52[3] |
| 4 | - | - | - |
| 5 | 192.65 | - | - |
Note: Dashes indicate data not provided in the cited source for that specific concentration.
Monomer for Hyperbranched Polymers
Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups.[4] Glycerol can be used as a core initiator for the synthesis of hyperbranched polyethers through ring-opening multibranched polymerization of monomers like glycerol carbonate.[5][6] The resulting hyperbranched polyglycerols exhibit properties such as low viscosity and high solubility, making them suitable for applications in drug delivery, coatings, and as rheology modifiers.[4]
The degree of branching (DB) is a critical parameter for hyperbranched polymers, and syntheses using glycerol as a core have achieved DB values indicating a highly branched structure.[6]
Table 2: Characterization of Hyperbranched Polymers Synthesized with a Glycerol Core [6]
| Polymer Name | Core Initiator | Monomer | Degree of Branching (DB) | Molecular Weight (Calculated) |
| PGLYGC | Glycerol | Glycerol Carbonate | 0.669 | - |
| PTMPGC | TMP | Glycerol Carbonate | 0.667 | - |
Note: TMP (1,1,1-tris(hydroxymethyl)propane) is another common trifunctional core initiator shown for comparison. Dashes indicate data not provided in the cited source.
Component of Polyester Polyols
Glycerol is a common polyol component in the synthesis of polyester polyols, which are key intermediates in the production of polyurethanes and other polymers.[7] By reacting glycerol with dicarboxylic acids (or their anhydrides), branched polyester polyols can be formed. The trifunctionality of glycerol introduces branching into the polyester backbone, influencing the final properties of the derived polymers.[8]
The ratio of glycerol to diacid and the reaction conditions can be controlled to achieve desired molecular weights and degrees of branching in the resulting polyester.[9] These polyester polyols can then be used to produce a wide range of materials, from flexible foams to rigid coatings.[8]
Experimental Protocols
Protocol 1: Synthesis of Rigid Polyurethane Foam using a Glycerol-Based Polyol
This protocol is adapted from a procedure for synthesizing rigid polyurethane foam using a bio-polyol with glycerol as a crosslinker.[3]
Materials:
-
Bio-polyol (e.g., from rubber seed oil)
-
Glycerol
-
Polymeric methylene diphenyl diisocyanate (pMDI)
-
Distilled water (blowing agent)
-
Surfactant (e.g., silicone-based)
-
Catalyst (e.g., amine-based)
Procedure:
-
In a polypropylene cup, thoroughly mix the bio-polyol, glycerol, distilled water, and surfactant at room temperature. The amount of glycerol should be calculated as a weight percentage of the bio-polyol (e.g., 3 wt.%).
-
Add the catalyst to the mixture and stir vigorously for 10-15 seconds.
-
Add the calculated amount of pMDI to the mixture to achieve a specific NCO/OH molar ratio (e.g., 0.8).
-
Immediately stir the complete mixture at high speed (e.g., 2000 rpm) for 5-7 seconds.
-
Allow the mixture to foam freely at room temperature.
-
Let the foam cure for at least 24 hours at room temperature before characterization.
Diagram 1: Experimental Workflow for Polyurethane Foam Synthesis
Caption: Workflow for the synthesis of rigid polyurethane foam.
Protocol 2: Synthesis of Hyperbranched Polyglycerol
This protocol describes the synthesis of hyperbranched polyglycerol using glycerol as a core initiator and glycerol carbonate as the monomer, based on the work by Leite et al.[6]
Materials:
-
Glycerol (GLY)
-
Sodium methoxide
-
Glycerol carbonate (GC)
-
Amberlite IR 120 resin
Procedure:
-
Initiator Preparation: In a reaction vessel, deprotonate glycerol with sodium methoxide at a 1:3 molar ratio for 2 hours at 25°C to form the glycerol sodium salt initiator.
-
Polymerization: Slowly add glycerol carbonate to the initiator mixture over 6 hours at 150°C. The molar ratio of monomer to core (GC/GLY) should be 12:1.
-
Maintain the reaction mixture under stirring at 150°C for an additional 24 hours.
-
Purification: After cooling, filter the mixture through Amberlite IR 120 resin to remove the catalyst.
-
Evaporate the solvent under reduced pressure at 60°C to obtain the purified hyperbranched polyglycerol.
Diagram 2: Reaction Scheme for Hyperbranched Polyglycerol Synthesis
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. nvpas.edu.in [nvpas.edu.in]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Enzymatic Reactions Involving Tetrols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for enzymatic reactions involving tetrols. Initial searches for "Propane-1,2,2,3-tetrol" did not yield significant results in the context of enzymatic reactions, likely due to the chemical instability of gem-diols on a short carbon chain. Consequently, this document focuses on the well-characterized and biologically relevant C4 tetrol, erythritol ((2R,3S)-Butane-1,2,3,4-tetrol), a compound of significant interest in metabolic research and industrial biotechnology. We cover the key metabolic pathways, provide quantitative data for relevant enzymes, detail experimental protocols for enzyme assays, and present visual diagrams of the described pathways and workflows.
Introduction: From this compound to Erythritol
The compound specified, "this compound," features a gem-diol group (two hydroxyls on the same carbon), which typically renders the molecule unstable and prone to dehydration. It is not a commonly reported substrate in enzymatic pathways. In contrast, butanetetrols, particularly erythritol, are naturally occurring sugar alcohols that are actively studied. Erythritol is an intermediate in the pentose phosphate pathway (PPP) in many organisms and is used as a sugar substitute in the food industry.[1][2][3] This document will therefore focus on the enzymatic reactions involving erythritol.
Application Notes: Erythritol Metabolic Pathways
Erythritol is synthesized and metabolized through various enzymatic steps that are central to the carbon metabolism of many species, from microbes to mammals.
Eukaryotic and Mammalian Erythritol Synthesis
In eukaryotes, including mammals, erythritol is endogenously synthesized from glucose via the pentose phosphate pathway (PPP).[4][5] Glucose is converted to erythrose-4-phosphate, an intermediate of the PPP.[5] This is subsequently dephosphorylated to erythrose. The final step is the reduction of erythrose to erythritol, a reaction catalyzed by NADPH-dependent enzymes.[6]
Key Enzymes in Mammalian Erythritol Synthesis:
-
Sorbitol Dehydrogenase (SORD): This enzyme catalyzes the reduction of erythrose to erythritol.[6][7]
-
Alcohol Dehydrogenase 1 (ADH1): ADH1 also facilitates the conversion of erythrose to erythritol.[6][7]
Elevated levels of endogenous erythritol have been associated with metabolic dysfunction, making this pathway a subject of interest in clinical research.[4][8]
Microbial Erythritol Synthesis and Degradation
Microorganisms, particularly yeasts like Yarrowia lipolytica, are utilized for the industrial-scale fermentation of erythritol from carbon sources such as glucose and glycerol.[1][9]
Key Enzymes in Microbial Synthesis (e.g., Y. lipolytica):
-
Erythrose Reductase (ER): This enzyme is crucial for the final conversion of erythrose to erythritol in the microbial synthesis pathway.[9]
Some bacteria, such as Brucella, can utilize erythritol as a carbon source. This catabolic pathway involves a different set of enzymes.[10]
Key Enzymes in Microbial Degradation (e.g., Brucella):
-
Erythritol Kinase (EryA): Phosphorylates erythritol to L-erythritol-4-phosphate.[10]
-
Erythritol-4-phosphate Dehydrogenase (EryB): Oxidizes L-erythritol-4-phosphate to L-3-tetrulose 4-phosphate.[10]
-
Isomerases (EryC, EryH, EryI): A series of three isomerases that convert L-3-tetrulose-4-phosphate into D-erythrose-4-phosphate, which then enters the pentose phosphate pathway.[10]
Data Presentation: Enzyme Kinetics
The following tables summarize available quantitative data for key enzymes in erythritol metabolism.
Table 1: Kinetic Parameters of Erythrose Reductase (ER10) from Yarrowia lipolytica
| Substrate | Cofactor | pH | kcat (s⁻¹) | Km (mM) | kcat/Km (mM⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|---|
| Erythrose | NADPH | 7.0 | 170 | 2.0 | 85 | [11] |
| L-Erythrulose | NADPH | 7.0 | 18 | 18 | 1.0 | [11] |
| Erythritol | NADP⁺ | 8.0 | 0.86 | 170 | 0.005 |[11] |
Table 2: Effect of Enzyme Knockdown on Intracellular Erythritol Levels in A549 Cells
| Target Gene (siRNA) | Condition | Intracellular Erythritol Change | Reference |
|---|---|---|---|
| SORD | High-glucose media | Significant reduction | [12] |
| TKT (Transketolase) | High-glucose media | Significant reduction |[12] |
Experimental Protocols
The following are generalized protocols for assaying the activity of key enzymes in erythritol pathways. Researchers should optimize conditions for their specific experimental setup.
Protocol: Erythritol Kinase (EryA) Activity Assay
This protocol is designed to measure the rate of erythritol phosphorylation by monitoring the consumption of ATP, which is coupled to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.
Materials:
-
Purified Erythritol Kinase (EryA)
-
Erythritol solution (e.g., 1 M)
-
ATP solution (e.g., 100 mM)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl)
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP) solution (e.g., 20 mM)
-
NADH solution (e.g., 10 mM)
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare a reaction master mix in the kinase reaction buffer containing PEP, NADH, PK, and LDH. Typical final concentrations are 1 mM PEP, 0.2 mM NADH, 5 U/mL PK, and 10 U/mL LDH.
-
Add the master mix to the wells of the 96-well plate.
-
Add varying concentrations of erythritol to the wells to determine the Km for the substrate. For a standard assay, a final concentration of 10 mM can be used.
-
To initiate the reaction, add the EryA enzyme to the wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C). The rate of NADH oxidation is proportional to the rate of ADP production by the kinase.
-
As a control, run reactions without the enzyme or without the erythritol substrate.
-
Calculate the reaction rate from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Protocol: Erythritol-4-Phosphate Dehydrogenase (EryB) Activity Assay
This protocol measures the activity of EryB by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified Erythritol-4-Phosphate Dehydrogenase (EryB)
-
Erythritol-4-phosphate substrate solution
-
NAD⁺ solution (e.g., 50 mM)
-
Dehydrogenase reaction buffer (e.g., 100 mM Glycine-NaOH, pH 9.0)
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare a reaction mixture in the dehydrogenase reaction buffer containing NAD⁺. A typical final concentration is 2 mM NAD⁺.
-
Add the reaction mixture to the wells of the 96-well plate.
-
Add varying concentrations of the substrate, erythritol-4-phosphate, to the wells.
-
To initiate the reaction, add the EryB enzyme to the wells.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C).
-
Run control reactions without the enzyme or without the substrate.
-
Calculate the rate of NADH production from the linear portion of the absorbance vs. time curve (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in these notes.
Caption: Eukaryotic synthesis of erythritol from glucose.
Caption: Microbial degradation pathway of erythritol.
Caption: General workflow for a spectrophotometric enzyme assay.
References
- 1. researchgate.net [researchgate.net]
- 2. ildeltagroup.com [ildeltagroup.com]
- 3. Erythritol - Wikipedia [en.wikipedia.org]
- 4. Mammalian metabolism of erythritol: a predictive biomarker of metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Erythritol: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endogenous Synthesis of Erythritol, a Novel Biomarker of Weight Gain (P15-016-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification, characterization of two NADPH-dependent erythrose reductases in the yeast Yarrowia lipolytica and improvement of erythritol productivity using metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erythritol synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Propane-1,2,2,3-tetrol as a Humectant in Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humectants are essential excipients in a wide range of pharmaceutical, cosmetic, and food formulations. Their primary function is to attract and retain moisture, thereby influencing the product's hydration properties, stability, texture, and overall performance. Polyols, or sugar alcohols, are a prominent class of humectants due to their multiple hydroxyl (-OH) groups, which readily form hydrogen bonds with water molecules.[1][2] Common examples include glycerol (propane-1,2,3-triol), sorbitol, and xylitol.[1][2]
This document provides detailed application notes and experimental protocols for the evaluation of Propane-1,2,2,3-tetrol , a four-carbon polyol, as a novel humectant. While specific data for this compound is limited in publicly available literature, its chemical structure (Figure 1) suggests significant potential as a humectant. These guidelines are intended to provide a comprehensive framework for researchers to assess its efficacy and suitability in various formulations.
Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound would be placed here) Source: PubChem CID 20195342[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a novel excipient is fundamental to its application. The following table summarizes key known and predicted properties of this compound, alongside other common polyol humectants for comparison.
| Property | This compound | Glycerol (Propane-1,2,3-triol) | Sorbitol | Xylitol |
| Molecular Formula | C₃H₈O₄[3] | C₃H₈O₃[4] | C₆H₁₄O₆ | C₅H₁₂O₅ |
| Molecular Weight ( g/mol ) | 108.09[3] | 92.09[4] | 182.17 | 152.15 |
| Appearance | - | Colorless, viscous liquid[5] | White crystalline powder[1] | White crystalline powder[2] |
| Solubility in Water | - | Miscible[6] | Highly soluble[7] | Highly soluble[2] |
| Hygroscopicity | - (Predicted to be high) | High[5] | High (in solution)[1][2] | High[2] |
| Boiling Point (°C) | - | 290[5] | 228 (decomposes) | 216 |
| Melting Point (°C) | - | 17.9[5] | 95 | 94.5 |
Note: Properties for this compound are based on its chemical structure and require experimental verification.
Application Notes
The polyhydric nature of this compound suggests its utility in various formulations where moisture control is critical.
Pharmaceutical Formulations
-
Topical Preparations (Creams, Ointments, Gels): As a humectant, this compound can help to hydrate the skin by drawing moisture from the dermis to the stratum corneum and from the environment under humid conditions.[8][9] This can be beneficial in products for dry skin conditions. It may also prevent the formulation from drying out, thus maintaining its desired consistency and improving its shelf-life.
-
Oral Liquids (Syrups, Suspensions): In oral formulations, it could act as a humectant to prevent crystallization of sugars at the cap, improve the mouthfeel, and act as a co-solvent. Its sweet taste, a common feature of polyols, might also contribute to the palatability of the product.[1]
-
Transdermal Patches: The inclusion of this compound in the adhesive matrix of a transdermal patch could help to maintain skin hydration at the site of application, potentially enhancing drug absorption.
Cosmetic and Personal Care Products
-
Moisturizers and Lotions: Similar to its role in topical pharmaceuticals, it can be a key ingredient in daily-use moisturizers to provide and retain skin hydration.[10]
-
Hair Care (Shampoos, Conditioners): In hair care products, it can help to attract and retain moisture in the hair shaft, improving hair's softness and elasticity.
-
Oral Care (Toothpaste, Mouthwash): In toothpaste, it can prevent the product from drying out and contribute a sweet flavor.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound as a humectant.
Protocol 1: Hygroscopicity Assessment
Objective: To quantify the moisture-absorbing capacity of this compound at various relative humidity (RH) levels.
Materials:
-
This compound
-
Reference humectants (e.g., Glycerol, Sorbitol)
-
Saturated salt solutions to create controlled RH environments (e.g., NaCl for ~75% RH, K₂SO₄ for ~97% RH)
-
Desiccators
-
Analytical balance
-
Shallow weighing dishes (glass or aluminum)
Methodology:
-
Pre-dry the weighing dishes in an oven at 105°C for 1 hour and cool in a desiccator containing a strong desiccant (e.g., phosphorus pentoxide).
-
Accurately weigh approximately 1.0 g of this compound into a pre-weighed dish. Prepare samples in triplicate.
-
Repeat step 2 for the reference humectants.
-
Place the open dishes in desiccators containing the saturated salt solutions, ensuring a constant RH.
-
Store the desiccators at a constant temperature (e.g., 25°C).
-
At predetermined time intervals (e.g., 24, 48, 72, 96 hours), remove the dishes and re-weigh them.
-
Calculate the percentage of moisture absorbed using the following formula: % Moisture Absorbed = [(W_t - W_i) / W_i] * 100 where W_t is the weight at time 't' and W_i is the initial weight.
-
Plot the percentage of moisture absorbed against time for each RH level.
Data Presentation: Hygroscopicity Data
| Humectant | Relative Humidity (%) | Time (hours) | Average Weight Gain (g) | % Moisture Absorbed |
| This compound | 75 | 24 | ||
| 48 | ||||
| 72 | ||||
| 97 | 24 | |||
| 48 | ||||
| 72 | ||||
| Glycerol | 75 | 24 | ||
| ... | ... | |||
| Sorbitol | 75 | 24 | ||
| ... | ... |
Protocol 2: Moisture Retention in a Model Formulation
Objective: To evaluate the ability of this compound to retain moisture in a model topical formulation.
Materials:
-
Model cream base (e.g., oil-in-water emulsion)
-
This compound
-
Reference humectants
-
Controlled humidity and temperature chamber
-
Analytical balance
Methodology:
-
Prepare a control cream base without any humectant.
-
Prepare test formulations by incorporating 5% (w/w) of this compound and 5% (w/w) of reference humectants into the cream base.
-
Accurately weigh approximately 2.0 g of each formulation into a shallow dish, spreading it evenly.
-
Place the dishes in a controlled environment with low relative humidity (e.g., 40% RH) and a constant temperature (e.g., 30°C).
-
Record the initial weight of each sample.
-
Re-weigh the samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Calculate the percentage of weight loss (moisture loss) over time.
Data Presentation: Moisture Retention Data
| Formulation | Time (hours) | Average Weight Loss (g) | % Moisture Loss |
| Control (no humectant) | 1 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 5% this compound | 1 | ||
| ... | |||
| 5% Glycerol | 1 | ||
| ... |
Protocol 3: Viscosity Measurement
Objective: To determine the effect of this compound on the viscosity of a model formulation.
Materials:
-
Model gel base (e.g., Carbopol gel) or cream base
-
This compound at various concentrations (e.g., 2%, 5%, 10% w/w)
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles[11]
-
Constant temperature water bath[11]
Methodology:
-
Prepare formulations with varying concentrations of this compound.
-
Allow the formulations to equilibrate to a constant temperature (e.g., 25°C) in the water bath.[11]
-
Measure the viscosity of each formulation using the rotational viscometer at different shear rates (RPMs) to assess flow behavior.
-
Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).[11]
Data Presentation: Viscosity Data
| Formulation | Concentration of Humectant (%) | Temperature (°C) | Shear Rate (RPM) | Viscosity (cP) |
| Control | 0 | 25 | 10 | |
| 20 | ||||
| 50 | ||||
| This compound | 2 | 25 | 10 | |
| ... | ||||
| 5 | 25 | 10 | ||
| ... | ... | ... | ||
| 10 | 25 | 10 | ||
| ... | ... | ... |
Protocol 4: Accelerated Stability Testing
Objective: To assess the physical stability of a formulation containing this compound under accelerated conditions.
Materials:
-
Test and control formulations from Protocol 2.
-
Stability chambers with controlled temperature and humidity (e.g., 40°C/75% RH).[12]
-
Centrifuge.[13]
-
pH meter, viscometer, microscope.
Methodology:
-
Centrifugation Test: Centrifuge the formulations at 3000 rpm for 30 minutes and observe for any signs of phase separation.[14]
-
Freeze-Thaw Cycling: Subject the formulations to at least three cycles of 24 hours at -10°C followed by 24 hours at 25°C.[13]
-
Elevated Temperature Storage: Store the formulations in stability chambers at 40°C/75% RH for a period of 1, 2, and 3 months.[12]
-
Evaluation: At the end of each cycle or storage period, evaluate the formulations for changes in:
-
Physical appearance: Color, odor, phase separation, crystallization.
-
pH .
-
Viscosity .
-
Microscopic properties: Globule size and distribution for emulsions.
-
Data Presentation: Stability Data
| Parameter | Storage Condition | Time | Control Formulation | Test Formulation (5% this compound) |
| Appearance | 40°C/75% RH | 1 Month | ||
| 2 Months | ||||
| 3 Months | ||||
| pH | 40°C/75% RH | Initial | ||
| 1 Month | ||||
| ... | ||||
| Viscosity (cP) | 40°C/75% RH | Initial | ||
| 1 Month | ||||
| ... | ||||
| Freeze-Thaw | 3 Cycles | - |
Visualizations
Caption: Workflow for the evaluation of a novel humectant.
Caption: Logical relationships of humectant properties.
Safety Considerations
As with any new excipient, a thorough safety and toxicological evaluation of this compound is imperative before its inclusion in products intended for human use. Standard safety tests, including but not limited to, skin irritation, eye irritation, and sensitization studies should be conducted.[15] The potential for oral toxicity should also be assessed if intended for use in oral formulations.
Conclusion
This compound presents a promising candidate as a novel humectant for pharmaceutical and cosmetic applications due to its polyol structure. The experimental protocols and application notes provided herein offer a comprehensive guide for its systematic evaluation. Through rigorous testing of its hygroscopicity, moisture retention capabilities, impact on formulation viscosity, and stability, researchers can effectively determine its potential to enhance product quality and performance.
References
- 1. nguyenstarch.com [nguyenstarch.com]
- 2. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 3. This compound | C3H8O4 | CID 20195342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PROPANE-1,2,3-TRIOL | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. cremeroleo.de [cremeroleo.de]
- 6. Glycerol - Wikipedia [en.wikipedia.org]
- 7. ift.org [ift.org]
- 8. The 15 Best Face Moisturizers of 2025, Tested [byrdie.com]
- 9. youtube.com [youtube.com]
- 10. ulta.com [ulta.com]
- 11. infinitalab.com [infinitalab.com]
- 12. Pharmaceutical Topical Drug Product Testing, Methods & Stability Studies - Dow Development Labs [dowdevelopmentlabs.com]
- 13. makingcosmetics.com [makingcosmetics.com]
- 14. scielo.br [scielo.br]
- 15. Safety evaluation of some humectants and moisturizers used in cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Propane-1,2,2,3-tetrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propane-1,2,2,3-tetrol is a polyol, a class of organic compounds containing multiple hydroxyl groups. The accurate quantification of such compounds is crucial in various fields, including pharmaceutical development, industrial chemistry, and biological research. While specific validated methods for this compound are not extensively documented in publicly available literature, established analytical techniques for similar polyols and diols can be adapted and validated for its quantification.
This document provides detailed application notes and protocols based on analogous analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies serve as a robust starting point for developing and validating a quantitative assay for this compound.
Analytical Methodologies
Two primary analytical techniques are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like polyols.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, often requiring derivatization for polar analytes like polyols.
Application Note 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
Principle:
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the eluent). For polyols, which are polar compounds, various HPLC modes can be employed, including reversed-phase, normal-phase, and hydrophilic interaction liquid chromatography (HILIC). Detection can be achieved using several detectors, with Refractive Index (RI) and Evaporative Light Scattering Detectors (ELSD) being common for compounds lacking a UV chromophore.[1][2]
Workflow for HPLC Method Development:
References
Application Notes and Protocols: The Use of Propane-1,2,2,3-tetrol in Metal-Organic Framework Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the final properties of the MOF. While aromatic carboxylates are the most common linkers, the use of aliphatic polyhydroxylated molecules like propane-1,2,2,3-tetrol is a novel and underexplored area.
This document provides a detailed overview of the potential use of this compound in MOF synthesis. Although direct experimental data for this specific linker is limited, these notes and protocols are based on established principles of MOF chemistry and analogous systems involving polyol and hydroxyl-functionalized linkers. This compound, with its four hydroxyl groups, offers unique opportunities for creating MOFs with high hydrophilicity, numerous sites for post-synthetic modification, and potentially interesting catalytic or drug-eluting properties.
Potential Roles of this compound in MOF Synthesis
This compound can be envisioned to participate in MOF synthesis in several key roles:
-
As a Primary Linker: The hydroxyl groups of this compound can coordinate to metal centers to form the framework structure. The flexibility of the propane backbone could lead to novel network topologies.
-
As a Modulator: It can be used as a modulating agent during synthesis to control the nucleation and growth of MOF crystals, potentially influencing their size, morphology, and defectivity. The hydroxyl groups can compete with the primary linker for coordination to the metal centers, thereby slowing down the crystallization process.
-
As a Functionalizing Agent in Post-Synthetic Modification: The hydroxyl groups can be used to graft other molecules onto a pre-synthesized MOF, imparting new functionalities.
-
As a Green Solvent: Similar to glycerol and its derivatives, this compound could serve as a high-boiling, low-toxicity solvent for solvothermal MOF synthesis.
Hypothetical MOF Synthesis Protocol using this compound as a Linker
This protocol describes a hypothetical solvothermal synthesis of a zinc-based MOF using this compound as the primary organic linker. The conditions are adapted from typical syntheses of MOFs with hydroxyl-functionalized linkers.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
20 mL scintillation vials or Teflon-lined autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of DMF.
-
Combine the two solutions in the 20 mL scintillation vial.
-
Cap the vial tightly and place it in an oven preheated to 100 °C.
-
Maintain the reaction at 100 °C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Collect the resulting crystalline product by centrifugation.
-
Wash the product three times with fresh DMF, followed by three washes with ethanol to remove any unreacted starting materials and solvent.
-
Activate the material by drying under vacuum at 80 °C overnight to remove the solvent from the pores.
Data Presentation: Expected Properties of a this compound based MOF
The following table summarizes the anticipated properties of a hypothetical MOF synthesized with this compound, based on data from analogous hydroxyl-functionalized MOFs.
| Property | Expected Value/Characteristic | Rationale |
| Crystallinity | Moderate to High | Solvothermal synthesis conditions are conducive to the formation of crystalline materials. |
| Porosity (BET Surface Area) | 200 - 800 m²/g | The flexible aliphatic linker may lead to a less porous structure compared to rigid aromatic linkers. The value is an estimate based on other aliphatic linker MOFs. |
| Pore Size | Microporous ( < 2 nm) | The short length of the this compound linker would likely result in small pore sizes. |
| Thermal Stability | Up to 250 °C | The stability will be limited by the decomposition of the organic linker. Aliphatic linkers generally have lower thermal stability than aromatic ones. |
| Chemical Stability | Stable in water and common organic solvents | The presence of multiple hydroxyl groups is expected to impart high hydrophilicity and stability in aqueous environments. |
| Functional Groups | Abundant free hydroxyl groups | The tetrol structure provides numerous -OH groups on the pore surfaces, available for post-synthetic modification or interaction with guest molecules. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow of the proposed MOF synthesis and a conceptual pathway for its potential application in drug delivery.
Application Notes and Protocols for Propane-1,2,2,3-tetrol as a Potential Biofuel Additive
Disclaimer: Direct research on propane-1,2,2,3-tetrol as a biofuel additive is not currently available in published literature. The following application notes and protocols are based on the well-documented effects of structurally similar polyols, such as propane-1,2,3-triol (glycerol), and are intended to provide a hypothetical framework for the evaluation of this compound as a novel biofuel additive.
Application Notes
The increasing global production of biodiesel has led to a surplus of its main byproduct, glycerol (propane-1,2,3-triol).[1] This has spurred research into valorizing glycerol and its derivatives as valuable chemical feedstocks and fuel additives.[1][2] Polyols, like glycerol, are oxygenated compounds that can potentially improve the combustion efficiency and emission profiles of biofuels. While this compound is not a direct byproduct of current biodiesel production, its structural similarity to glycerol, featuring multiple hydroxyl groups, suggests it could offer similar or enhanced benefits as a biofuel additive.
Potential Benefits of Polyol Additives in Biofuels:
-
Improved Combustion and Reduced Emissions: The high oxygen content of polyols can promote more complete combustion, potentially leading to a reduction in particulate matter (PM), carbon monoxide (CO), and hydrocarbon (HC) emissions.[1] Studies on glycerol derivatives have shown modest decreases in engine-out soot concentrations, along with slightly reduced hydrocarbon and carbon monoxide emissions.[1]
-
Viscosity Modifier: Methanol, a potential alternative fuel, suffers from low viscosity. Glycerol, being significantly more viscous, has been shown to effectively increase the viscosity of methanol fuel blends to meet diesel fuel standards.[3] this compound, as a tetrol, is also expected to have a high viscosity and could serve a similar function.
-
Enhanced Thermal Efficiency: The addition of 5% glycerol to methanol fuel has been shown to increase the indicated thermal efficiency of a diesel engine from 38.3% (with diesel) to 43.1%.[3] This improvement is attributed to a shorter ignition delay and higher in-cylinder pressure.[3]
-
Cold Flow Properties: Certain derivatives of glycerol, such as acetals and ketals, have been shown to improve the cold-flow properties of biodiesel, which is crucial for use in colder climates.[4] This suggests that derivatives of this compound could also be synthesized to act as cold-flow improvers.
Challenges and Considerations:
-
Lower Heating Value: Oxygenated additives generally have a lower energy density than conventional fuels, which can lead to a slight increase in volumetric fuel consumption.[1]
-
NOx Emissions: While some studies report a positive impact on the soot-NOx trade-off, the addition of oxygenates can sometimes lead to an increase in nitrogen oxide (NOx) emissions.[4]
-
Miscibility and Stability: The miscibility of polyols with diesel fuel can be a challenge. While glycerol itself has poor miscibility, derivatives like glycerol ethers show better solubility. The solubility of this compound in various biofuels would need to be thoroughly investigated.
-
Synthesis and Cost-Effectiveness: The economic viability of using this compound as a biofuel additive would depend on the development of an efficient and cost-effective synthesis process.
Data Presentation: Effects of a Related Polyol (Glycerol) as a Biofuel Additive
The following tables summarize the reported effects of glycerol and its derivatives on engine performance and emissions. This data can serve as a benchmark for the potential evaluation of this compound.
Table 1: Effect of Glycerol Addition to Methanol on Engine Performance [3]
| Fuel Blend | Indicated Thermal Efficiency (%) |
| Diesel | 38.3 |
| Methanol + 5% Glycerol | 43.1 |
Table 2: Effect of Glycerol Derivatives on Diesel Engine Emissions [1][4]
| Additive (in Diesel) | Change in Soot/PM Emissions | Change in HC Emissions | Change in CO Emissions | Change in NOx Emissions |
| Low-concentration glycerol derivatives | Modest Decrease | Slightly Reduced | Slightly Reduced | - |
| 15 vol% GTBE | 13.8% Reduction | - | - | - |
| 4 vol% GTBE + 16 vol% Biodiesel | 16% Reduction | - | - | - |
| 20 vol% GTBE | Up to 70% Reduction (medium-high loads) | - | - | Slight Increase |
*GTBE: Glycerol tert-butyl ether
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential of this compound as a biofuel additive. These protocols are based on standard practices in the field of biofuel research.[5]
1. Protocol for Blending and Fuel Property Analysis
-
Objective: To prepare stable blends of this compound with a base biofuel (e.g., biodiesel, diesel) and to characterize the physicochemical properties of the blends.
-
Materials:
-
Base fuel (Biodiesel or Diesel)
-
This compound
-
Blending vessel with a magnetic stirrer
-
Viscometer, densitometer, flash point tester, and equipment for cold flow property testing (Cloud Point, Pour Point, Cold Filter Plugging Point).
-
-
Procedure:
-
Prepare blends of this compound with the base fuel at various concentrations (e.g., 1%, 2%, 5%, 10% v/v).
-
Stir the mixtures vigorously for a specified time (e.g., 30 minutes) at a controlled temperature to ensure homogeneity.
-
Visually inspect the blends for phase separation immediately after blending and after a 24-hour settling period.
-
Measure the following properties of the stable blends according to standard ASTM or EN methods:
-
Kinematic viscosity
-
Density
-
Flash point
-
Cloud Point
-
Pour Point
-
Cold Filter Plugging Point (CFPP)
-
Oxidation stability
-
-
2. Protocol for Engine Performance and Emission Testing
-
Objective: To evaluate the effect of this compound blended fuels on the performance and exhaust emissions of a diesel engine.
-
Apparatus:
-
Single-cylinder or multi-cylinder diesel engine coupled to a dynamometer.
-
Fuel consumption measurement system.
-
Exhaust gas analyzer for measuring CO, CO2, HC, NOx, and O2.
-
Smoke meter or particulate matter analyzer.
-
-
Procedure:
-
Warm up the engine with standard diesel fuel until it reaches a stable operating temperature.
-
Record baseline performance and emission data with the standard diesel fuel at various engine loads and speeds.
-
Introduce the first fuel blend (e.g., 1% this compound) into the engine's fuel system.
-
Allow the engine to run for a sufficient period to flush out the previous fuel.
-
At each specified engine load and speed, record the following parameters:
-
Brake power
-
Brake specific fuel consumption (BSFC)
-
Brake thermal efficiency (BTE)
-
Exhaust gas concentrations (CO, CO2, HC, NOx)
-
Smoke opacity or particulate matter concentration
-
-
Repeat steps 3-5 for all prepared fuel blends.
-
After testing all blends, run the engine on standard diesel again to ensure no residual effects.
-
Visualizations
Below are diagrams illustrating a hypothetical workflow for evaluating a novel biofuel additive and a conceptual signaling pathway of its effects on engine emissions.
Caption: Workflow for evaluating a novel biofuel additive.
Caption: Conceptual pathway of a polyol additive's effect on emissions.
References
- 1. sae.org [sae.org]
- 2. Turning biodiesel glycerol into oxygenated fuel additives and their effects on the behavior of internal combustion engines: A comprehensive systematic review [ideas.repec.org]
- 3. mdpi.com [mdpi.com]
- 4. A concise review of glycerol derivatives for use as fuel additives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Propane-1,2,2,3-tetrol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Propane-1,2,2,3-tetrol. The information is based on established methods for the purification of polyols, a class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in crude polyol products, including this compound, typically include residual catalysts (often alkaline, such as potassium hydroxide), unreacted starting materials, byproducts of the synthesis reaction, water, and solvents used in the process. Catalyst concentrations can range from 1000 to 4000 ppm in crude polyols.[1][2]
Q2: What are the target purity levels for this compound in pharmaceutical applications?
A2: While specific target purities for this compound are not widely documented, high-purity polyols for pharmaceutical and other sensitive applications typically require the reduction of catalyst residues to below 5 ppm.[1][2] The final water content should also be minimized, often to 0.1% or less.[1]
Q3: What are the primary methods for purifying polyols like this compound?
A3: The main purification strategies for polyols involve a multi-step approach that can include:
-
Neutralization: An acid, such as phosphoric acid, is used to neutralize alkaline catalysts, forming insoluble salts.[1][3]
-
Crystallization: After neutralization, conditions are adjusted to promote the crystallization of the salt impurities.[1]
-
Filtration: The solid impurities are removed by filtration. Adsorbents like magnesium silicate and filter aids may be used to improve this process.[2][4]
-
Distillation: This method is effective for removing water and other volatile impurities.[3][5]
-
Ion Exchange: This technique can also be employed for the removal of catalyst residues.[4]
Troubleshooting Guides
Issue 1: Discolored (Dark) this compound After Purification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete neutralization of alkaline catalyst. | Ensure the molar ratio of acid to catalyst is appropriate for complete neutralization. Oxidation of polyols is enhanced by the presence of alkali metal alkoxides.[1] | A properly neutralized solution should not darken upon heating. |
| Oxidation due to high temperatures. | Lower the temperature during the purification steps, particularly during distillation and dehydration. | Reduced product discoloration. |
| Presence of oxidative impurities. | Consider using a pre-treatment step with a reducing agent or activated carbon to remove oxidative species. | Lighter colored final product. |
Issue 2: High Residual Catalyst Concentration in the Final Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient neutralization. | Verify the pH of the solution after neutralization to ensure it is within the target range for salt precipitation. | Complete precipitation of the catalyst as a salt. |
| Poor filtration efficiency. | Use a filter aid (e.g., diatomaceous earth) to improve the capture of fine salt particles.[3] Consider using a dry cake discharge type leaf filter for better solid removal.[4] | Lower residual catalyst levels in the filtrate. |
| Inadequate washing of the filter cake. | Wash the filter cake with a suitable solvent to recover any trapped product and ensure complete removal of impurities.[2] | Increased product yield and purity. |
Issue 3: High Water Content in the Final Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient dehydration. | Increase the time and/or vacuum level during the high-vacuum dehydration step. A vacuum level of <5 mbar is often recommended.[1] | Final water content reduced to ≤ 0.1%.[1] |
| Hygroscopic nature of the product. | Handle the purified this compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture reabsorption. | Maintenance of low water content in the final product. |
Experimental Protocols
Protocol 1: Purification of Polyols via Neutralization, Crystallization, and Filtration
This protocol is a generalized procedure based on methods developed for the purification of polyether-polyols and can be adapted for this compound.[1]
1. Neutralization:
- To the crude polyol containing an alkaline catalyst (e.g., potassium hydroxide), add an aqueous solution of phosphoric acid. The molar ratio of K+/H3PO4 should be 1.[1]
- Stir the mixture to ensure complete neutralization.
2. Water Addition and Supersaturation:
- Add water to the mixture to achieve a specific mass ratio (e.g., 0.06 H2O/polyol).[1]
- Heat the mixture and then gradually reduce the pressure to remove some of the water, leading to supersaturation and the initiation of crystal growth of the phosphate salts.
3. High-Vacuum Dehydration:
- Apply a high vacuum (<5 mbar) for a sufficient period (e.g., 1 hour) to reduce the final water content to the desired specification (e.g., ≤ 0.1%).[1]
4. Filtration:
- Filter the mixture to remove the precipitated salt crystals. The use of a filter aid may be beneficial.
- Wash the filter cake with a suitable solvent (e.g., a saturated solution of KH2PO4 in n-butanol) to recover the retained polyol.[1]
Visualizations
Caption: A typical workflow for the purification of polyols.
Caption: Troubleshooting high residual catalyst concentrations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polyol Filtration - Steri Technologies [steri.com]
- 3. EP0050181A1 - Method for purifying polyether-polyols - Google Patents [patents.google.com]
- 4. US4137396A - Filtration process for purifying polyols - Google Patents [patents.google.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
Technical Support Center: Synthesis of Propane-1,2,2,3-tetrol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Propane-1,2,2,3-tetrol. Given the limited direct literature on this specific tetrol, this guide draws upon established principles of polyol chemistry and analogous syntheses to address potential challenges.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Question: Why is the yield of my this compound synthesis unexpectedly low?
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Extend the reaction time or consider a moderate increase in temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions in polyol synthesis include oxidation, dehydration, and polymerization.
-
Solution: Refer to the "Common Side Reactions" FAQ below for detailed information on identifying and mitigating specific side reactions.
-
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the starting material or the formation of undesired products.
-
Solution: Carefully review and optimize the stoichiometry of your reactants and catalysts.
-
-
Product Loss During Workup and Purification: The desired product may be lost during extraction, crystallization, or chromatographic purification.
-
Solution: Optimize your purification protocol. For instance, if using column chromatography, ensure the chosen solvent system provides good separation between your product and impurities. Consider alternative purification methods like recrystallization with different solvent systems.
-
Question: My final product shows unexpected peaks in the 1H or 13C NMR spectrum. What could they be?
Possible Impurities and Identification:
-
Unreacted Starting Material: The presence of starting material is a common impurity.
-
Identification: Compare the spectrum of your product with that of the starting material to identify characteristic peaks.
-
-
Solvent Residue: Residual solvents from the reaction or purification steps can appear in the NMR spectrum.
-
Identification: Common solvent peaks are well-documented. Consult a reference table for chemical shifts of common laboratory solvents.
-
-
Side Products: The unexpected peaks are likely due to the formation of side products.
-
Identification: Refer to the "Common Side Reactions" FAQ for potential structures and their expected spectral features. Techniques such as Mass Spectrometry (MS) and 2D NMR (e.g., COSY, HSQC) can help in elucidating the structure of these impurities.
-
Frequently Asked Questions (FAQs)
What are the most common side reactions during the synthesis of this compound?
The synthesis of polyols like this compound is susceptible to several side reactions, primarily due to the presence of multiple hydroxyl groups. The most common side reactions include:
-
Oxidation: The primary and secondary alcohol groups can be oxidized to aldehydes, ketones, or carboxylic acids, especially in the presence of oxidizing agents or high temperatures.
-
Dehydration: Elimination of a water molecule can lead to the formation of unsaturated compounds (alkenes) or cyclic ethers.
-
Etherification: Intermolecular or intramolecular reactions between hydroxyl groups can form ethers. In a synthesis starting from glycerol, for example, diglycerols or cyclic ethers could form.
-
Polymerization: Under harsh conditions, polyols can undergo polymerization to form complex mixtures of higher molecular weight species.
-
Acetal/Ketal Formation: If carbonyl-containing compounds are present as reactants or impurities, they can react with the diol moieties to form cyclic acetals or ketals.
How can I minimize the formation of side products?
-
Temperature Control: Maintain the reaction at the optimal temperature. Excursions to higher temperatures can promote dehydration and oxidation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Choice of Reagents and Catalysts: Select reagents and catalysts that are specific for the desired transformation to minimize unwanted side reactions.
-
pH Control: The pH of the reaction mixture can significantly influence the rate of side reactions. Maintain the pH at the optimal level for your specific synthesis route.
-
Use of Protecting Groups: In multi-step syntheses, consider using protecting groups to selectively block certain hydroxyl groups from reacting, and then deprotect them in a later step.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a synthesis of this compound from a suitable precursor, illustrating the impact of reaction temperature on product yield and byproduct formation. This data is for illustrative purposes only.
| Reaction Temperature (°C) | This compound Yield (%) | Oxidized Byproducts (%) | Dehydration Products (%) | Polymeric Residue (%) |
| 80 | 75 | 5 | 8 | 12 |
| 100 | 65 | 10 | 15 | 10 |
| 120 | 40 | 18 | 25 | 17 |
Experimental Protocols
Hypothetical Synthesis of this compound via Catalytic Hydrogenation of a Precursor
This protocol describes a general method and is intended as a template. Researchers should adapt it based on their specific starting materials and available equipment.
Materials:
-
Precursor (e.g., a suitable unsaturated polyol or a protected derivative)
-
Hydrogen source (H2 gas)
-
Catalyst (e.g., Palladium on carbon, Pd/C)
-
Solvent (e.g., Ethanol, Methanol, or Water)
-
Filter aid (e.g., Celite)
Procedure:
-
In a high-pressure reactor, dissolve the precursor in the chosen solvent.
-
Add the catalyst to the solution.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for diagnosing the cause of low product yield.
Technical Support Center: Propane-1,2,2,3-tetrol Synthesis and Purification
Disclaimer: Direct experimental data for the synthesis and purification of Propane-1,2,2,3-tetrol is limited in publicly available literature. The following troubleshooting guide and frequently asked questions are based on established principles and common issues encountered with analogous polyhydroxylated compounds (polyols). These recommendations should be adapted and optimized for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce polyols like this compound?
A1: While a specific, optimized synthesis for this compound is not widely documented, analogous polyols are often synthesized through methods such as:
-
Catalytic oxidation of a precursor triol: This involves the selective oxidation of a primary or secondary alcohol group on a starting material like 1,2,3-propanetriol (glycerol).[1][2][3]
-
Reduction of a corresponding polyhydroxy ketone or aldehyde.
-
Multi-step synthesis involving protecting groups: To achieve the desired stereochemistry and regioselectivity, a synthesis may involve protecting some hydroxyl groups, performing the desired chemical transformations, and then deprotecting them.[4][5][6]
Q2: How can I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction.[7][8] By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on a TLC plate, you can visualize the consumption of the reactant and the formation of the product.[9][10] The choice of eluent (solvent system) is crucial for good separation and should be determined empirically.[10]
Q3: What analytical techniques are suitable for determining the purity of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both qualitative and quantitative analysis of polyol purity.[11][12][13][14] It can separate volatile impurities and provide information about their chemical structure. High-Performance Liquid Chromatography (HPLC) is another excellent method for purity assessment, especially for less volatile compounds.[15]
Troubleshooting Guides
Low Yield
Problem: My reaction is resulting in a low yield of this compound.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC to ensure it has gone to completion.[7][10] Consider extending the reaction time or increasing the temperature, if the reactants and products are stable under those conditions. |
| Side Reactions | The formation of byproducts such as oligomers or over-oxidized products can reduce the yield.[16] Analyze the crude product by GC-MS to identify major byproducts.[11][14] Adjusting reaction stoichiometry, temperature, or catalyst may minimize side reactions. |
| Sub-optimal Reaction Conditions | Systematically vary parameters such as solvent, temperature, catalyst type and loading, and reagent stoichiometry to find the optimal conditions for your reaction. |
| Product Loss During Workup/Purification | Polyols are often highly water-soluble, which can lead to losses during aqueous workup. Minimize the volume of aqueous washes or use salting-out techniques. Ensure your purification method (e.g., distillation, chromatography) is optimized for your product's properties. |
Low Purity
Problem: My final product is of low purity, with significant contamination from byproducts or starting materials.
| Potential Cause | Suggested Solution |
| Inefficient Purification | For high-boiling, thermally sensitive compounds, fractional distillation under reduced pressure is often necessary to separate components with close boiling points.[17][18][19] If distillation is not effective, consider recrystallization from a suitable solvent system or preparative chromatography.[20][21][22] |
| Co-eluting Impurities | If using column chromatography, try different stationary phases (e.g., silica gel, alumina) or a wider range of solvent systems to improve separation. |
| Thermal Decomposition | Polyols can be susceptible to decomposition at high temperatures. If using distillation, ensure the temperature is kept as low as possible by using a high vacuum. |
| Residual Catalyst or Reagents | Ensure that the workup procedure effectively removes all catalysts and unreacted reagents. This may involve specific washes (e.g., acidic or basic washes) or filtration steps. |
Experimental Protocols
General Protocol for Reaction Monitoring by TLC
-
Prepare the TLC chamber: Add a suitable solvent system to a developing chamber along with a piece of filter paper to ensure the atmosphere is saturated with solvent vapor.[8]
-
Spot the TLC plate: On a silica gel plate, spot the starting material in one lane, the reaction mixture in another, and a co-spot of both in a third lane.[9]
-
Develop the plate: Place the spotted TLC plate in the developing chamber and allow the solvent to move up the plate.[8]
-
Visualize the spots: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots using a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate stain for hydroxyl groups).
-
Analyze the results: The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the reaction is proceeding.[7]
General Protocol for Purification by Fractional Distillation under Reduced Pressure
-
Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux) between the distillation flask and the condenser.[17] Ensure all glassware is rated for vacuum.
-
Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: As the vapor rises through the fractionating column, it will separate based on boiling points.[23][24] Collect the different fractions as they distill over at a constant temperature.
-
Analysis: Analyze the purity of each fraction using GC-MS or HPLC.[15]
Visualizations
Caption: A generalized experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A troubleshooting guide for addressing low yield in the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polyol Synthesis through Hydrocarbon Oxidation: De Novo Synthesis of L-Galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. How To [chem.rochester.edu]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. How to Determine Polyester Polyol Quality Through Data? - LECRON SHARE [lecronchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ohans.com [ohans.com]
- 15. Polyols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 16. How to deal with by-products (such as oligomers) in polyether polyol production? [cnchemshop.com]
- 17. Purification [chem.rochester.edu]
- 18. Fractional distillation - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. GB2382038A - Melt crystallization of sugars and sugar alcohols - Google Patents [patents.google.com]
- 21. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 22. plantaanalytica.com [plantaanalytica.com]
- 23. energyeducation.ca [energyeducation.ca]
- 24. chembam.com [chembam.com]
"stability issues of Propane-1,2,2,3-tetrol in acidic conditions"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Propane-1,2,2,3-tetrol, particularly in acidic environments. Given that the structure of this compound contains a geminal diol, it is inherently unstable and prone to degradation. This guide is intended for researchers, scientists, and professionals in drug development who may be working with this or structurally related compounds.
Troubleshooting Guides
Issue: Rapid Degradation of Compound in Acidic Solution
If you are observing a rapid loss of your starting material, this compound, when working in acidic conditions, it is likely due to the inherent instability of the gem-diol moiety. Acid catalysis accelerates the dehydration of the gem-diol to form a more stable ketone.
Troubleshooting Steps:
-
pH Adjustment: The primary cause of degradation is low pH. If your experimental conditions allow, increase the pH to neutral or slightly basic conditions. The rate of dehydration is often significantly reduced at higher pH.
-
Temperature Control: Degradation reactions are temperature-dependent. Lowering the temperature of your experiment will decrease the rate of dehydration.
-
Use of Aprotic Solvents: If possible, switch to an aprotic solvent. The absence of protons will inhibit the acid-catalyzed dehydration pathway.
-
Inert Atmosphere: While the primary degradation pathway is dehydration, oxidation can also be a concern for polyols. Working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Purity of Reagents: Ensure that all reagents and solvents are free from acidic impurities that could be catalyzing the degradation.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation product of this compound in acidic conditions?
The gem-diol group at the C2 position is unstable and will readily lose a molecule of water, especially under acid catalysis, to form a ketone. Therefore, the primary degradation product is expected to be 1,3-dihydroxy-2-propanone (also known as dihydroxyacetone).
Q2: How can I monitor the degradation of this compound?
Several analytical techniques can be employed to monitor the degradation:
-
High-Performance Liquid Chromatography (HPLC): Use a suitable column (e.g., a C18 column for reversed-phase chromatography) to separate the parent compound from its degradation products. A UV detector can be used if the degradation product has a chromophore (like the ketone group in dihydroxyacetone), or a refractive index detector (RID) can be used for universal detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to track the disappearance of signals corresponding to this compound and the appearance of new signals for the degradation products.
-
Mass Spectrometry (MS): MS can be used to identify the mass of the parent compound and its degradation products, confirming the expected chemical transformation.
Q3: Are there any strategies to improve the stability of this compound for formulation purposes?
Improving the stability of an inherently unstable molecule like a gem-diol is challenging. However, some strategies can be explored:
-
Complexation: The use of complexing agents, such as boronic acids, can form cyclic esters with the diol groups, which may offer some protection against dehydration.
-
Prodrug Approach: If for a pharmaceutical application, one could synthesize a prodrug where the hydroxyl groups are protected with a moiety that is cleaved in vivo to release the active molecule.
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) from a neutral or slightly basic solution can provide a stable solid form.
Quantitative Data Summary
The following table summarizes hypothetical kinetic data for the degradation of this compound under different conditions. This data is illustrative and intended to demonstrate the expected trends.
| pH | Temperature (°C) | Half-life (t₁/₂) | Degradation Rate Constant (k) |
| 3 | 25 | 1.5 hours | 0.462 h⁻¹ |
| 3 | 4 | 12 hours | 0.058 h⁻¹ |
| 5 | 25 | 24 hours | 0.029 h⁻¹ |
| 5 | 4 | 192 hours | 0.0036 h⁻¹ |
| 7 | 25 | Stable (> 1 week) | < 0.0001 h⁻¹ |
Experimental Protocols
Protocol 1: HPLC Method for Monitoring Degradation
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 95:5 (v/v) water:methanol
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: Refractive Index Detector (RID) or UV detector at 210 nm
-
Column Temperature: 30°C
-
Procedure:
-
Prepare a stock solution of this compound in a neutral solvent (e.g., water).
-
Spike the stock solution into acidic buffers at the desired pH values.
-
Incubate the samples at the desired temperatures.
-
At various time points, withdraw an aliquot, neutralize it if necessary, and inject it into the HPLC system.
-
Quantify the peak area of this compound and any degradation products to determine the rate of degradation.
-
Visualizations
Caption: Acid-catalyzed dehydration of this compound.
Caption: Troubleshooting workflow for this compound instability.
Technical Support Center: Purification of Crude Propane-1,2,2,3-tetrol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Propane-1,2,2,3-tetrol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, a type of vicinal diol, can contain various impurities depending on its synthesis route. Common impurities include:
-
Catalyst Residues: Basic catalysts like alkali metal hydroxides (e.g., potassium hydroxide) or acidic catalysts may be present from the synthesis process.[1] Catalyst concentrations can range from 1,700 to 4,000 parts per million (ppm) in crude polyols.[2]
-
Unreacted Starting Materials: Residual amounts of the precursors used in the synthesis.
-
Side Products: By-products from the synthesis reaction, such as products of over-oxidation (aldehydes, ketones) or condensation reactions.[3]
-
Water: Water content in crude polyols should be strictly controlled, ideally below 0.1% for many applications.[4]
-
Solvents: Organic solvents used during synthesis or extraction may remain.
-
Trace Metals: These can be introduced during various stages of production.[5]
Q2: What are the primary methods for purifying crude this compound?
A2: Several methods can be employed to purify crude this compound, often used in combination:
-
Neutralization and Filtration: This is a common first step to remove ionic catalysts. An acid (e.g., phosphoric acid) is used to neutralize a basic catalyst, forming insoluble salts that are then removed by filtration.[6]
-
Adsorption: Adsorbents like magnesium silicate are used to remove residual catalysts and other polar impurities.[2]
-
Liquid-Liquid Extraction: This technique separates the tetrol from water-soluble or solvent-soluble impurities.[7][8]
-
Distillation: Effective for removing volatile impurities and concentrating the final product.[9]
-
Ion Exchange: Ion-exchange resins can be used for the removal of ionic catalysts.[10]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of analytical methods is typically used to ensure the purity and quality of the final product:
-
High-Performance Liquid Chromatography (HPLC): Used for separating and quantifying the tetrol and non-volatile impurities.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity for identifying and quantifying a wide range of impurities.[4][11]
-
Karl Fischer Titration: Specifically used for determining the water content.
-
Potentiometric Titration: To determine the acid or hydroxyl value, which are key quality indicators.[12]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For the analysis of trace metal impurities.[4]
Troubleshooting Guides
Issue 1: High Residual Catalyst Concentration After Purification
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incomplete Neutralization | Verify pH of the neutralized crude product. | Adjust the amount of neutralizing agent. Ensure thorough mixing and adequate reaction time. |
| Inefficient Filtration | Check filter for clogging or improper pore size. | Use a filter aid or select a filter with a more appropriate pore size. Consider a dry cake discharge type leaf filter for better efficiency.[13] |
| Adsorbent Inefficiency | The adsorbent may be saturated or inappropriate for the specific catalyst. | Increase the amount of adsorbent, or test alternative adsorbents. Ensure proper mixing and contact time. The addition of a small amount of water (1-5%) can improve catalyst removal by adsorbents.[14] |
Issue 2: Off-Color or Discolored Final Product
| Possible Cause | Troubleshooting Step | Recommended Action |
| Oxidation of the Tetrol | Analyze for the presence of aldehydes or ketones using GC-MS or LC-MS.[5] | Perform the purification steps under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Use antioxidants if compatible with the final application. |
| Presence of Colored Impurities | Use UV-Vis spectroscopy to check for chromophores. | Employ activated carbon treatment to adsorb colored impurities. |
| High Processing Temperatures | Review the temperatures used during distillation or drying steps. | Lower the processing temperatures where possible to minimize thermal degradation. |
Issue 3: High Water Content in the Final Product
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inefficient Drying | Review the parameters of the drying step (e.g., vacuum, temperature, time). | Increase drying time, increase vacuum, or slightly increase the temperature (while monitoring for degradation). |
| Water Introduced During Purification | Check the water content of solvents or reagents used in the purification process. | Use anhydrous solvents and ensure all equipment is thoroughly dried before use. |
| Incomplete Phase Separation | Observe the clarity of the organic phase after liquid-liquid extraction. | Allow for longer separation times or use a centrifuge to improve phase separation.[15][16] |
Data Presentation
Table 1: Comparison of Purification Methods for Polyols
| Purification Method | Typical Purity Achieved | Key Advantages | Key Disadvantages | Commonly Removed Impurities |
| Neutralization & Filtration | >95% | Simple, cost-effective for bulk catalyst removal. | May not remove all impurities; can introduce salts. | Ionic catalysts (e.g., KOH, NaOH).[1] |
| Adsorption | >99% | Highly effective for trace catalyst removal.[2] | Cost of adsorbent; disposal of spent adsorbent.[2] | Residual catalysts, polar impurities. |
| Liquid-Liquid Extraction | >98% | Good for removing a broad range of impurities.[7] | Use of solvents; potential for emulsion formation. | Water-soluble and solvent-soluble impurities. |
| Distillation | >99.5% | High purity achievable; removes volatile impurities.[9] | High energy consumption; potential for thermal degradation. | Solvents, water, low-boiling side products. |
Table 2: Typical Quality Control Specifications for Purified Polyols
| Parameter | Specification | Analytical Method |
| Purity | >99.5% | HPLC, GC |
| Water Content | <0.05% | Karl Fischer Titration[4] |
| Acid Value | <0.1 mg KOH/g | Potentiometric Titration[4] |
| Hydroxyl Value | Target ± 2 mg KOH/g | Titration (ASTM D4274)[12] |
| Residual Catalyst | <5 ppm | ICP-MS, Atomic Absorption Spectroscopy[2] |
| Color | <50 APHA | APHA Color Scale |
Experimental Protocols
Protocol 1: Purification by Neutralization and Filtration
-
Neutralization:
-
Dissolve the crude this compound in a suitable solvent (e.g., isopropanol).
-
Slowly add a stoichiometric amount of neutralizing acid (e.g., 85% phosphoric acid) while stirring.
-
Monitor the pH of the solution until it reaches a neutral range (pH 6.5-7.5).
-
Continue stirring for an additional 30-60 minutes to ensure complete reaction.
-
-
Filtration:
-
Add a filter aid (e.g., celite) to the neutralized mixture.
-
Filter the mixture through a Buchner funnel with a suitable filter paper or through a pressure leaf filter.[2]
-
Wash the filter cake with a small amount of fresh solvent to recover any remaining product.
-
Combine the filtrate and the washings.
-
-
Solvent Removal:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Adsorption
-
Adsorbent Treatment:
-
To the crude or partially purified tetrol, add 1-2% (w/w) of a suitable adsorbent (e.g., magnesium silicate).
-
Add 1-5% (w/w) of water to the mixture, as this can enhance catalyst removal.[14]
-
Heat the mixture to 80-120°C with vigorous stirring for 1-2 hours under an inert atmosphere.
-
-
Filtration:
-
Filter the hot mixture through a pre-heated filter to remove the adsorbent.
-
-
Drying:
-
Dry the purified tetrol under vacuum to remove any residual water.
-
Protocol 3: Purification by Liquid-Liquid Extraction
-
Extraction:
-
Dissolve the crude tetrol in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution sequentially with:
-
A dilute acid solution (e.g., 1 M HCl) to remove basic impurities.
-
A saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to remove the bulk of the water.
-
-
-
Drying:
-
Dry the organic phase over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified tetrol.
-
Mandatory Visualizations
References
- 1. US3823145A - Removal of impurities from polyols - Google Patents [patents.google.com]
- 2. Polyol Filtration - Steri Technologies [steri.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. How to Determine Polyester Polyol Quality Through Data? - LECRON SHARE [lecronchem.com]
- 5. Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. Purification by Liquid Extraction of Recovered Polyols | Semantic Scholar [semanticscholar.org]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. Polyols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. escholarship.org [escholarship.org]
- 13. US4137396A - Filtration process for purifying polyols - Google Patents [patents.google.com]
- 14. US4029879A - Process for the removal of catalysts from polyether polyols employing water and adsorbent - Google Patents [patents.google.com]
- 15. Toward chemical recycling of PU foams: study of the main purification options - Analyst (RSC Publishing) DOI:10.1039/D3AN01909H [pubs.rsc.org]
- 16. scribd.com [scribd.com]
Technical Support Center: Synthesis of Propane-1,2,2,3-tetrol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Propane-1,2,2,3-tetrol, particularly when scaling up from laboratory to pilot or production scales.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis and scale-up of this compound. This guide addresses common issues in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient reaction time or temperature. | Systematically increase the reaction time and/or temperature while monitoring the reaction progress by an appropriate analytical method (e.g., GC-MS, HPLC). Be cautious of potential side reactions at higher temperatures. |
| Suboptimal ratio of reactants or catalyst. | Perform a design of experiments (DoE) to screen and optimize the molar ratios of reactants and catalyst loading. | |
| Degradation of the product under reaction conditions. | Consider a lower reaction temperature for a longer duration. If the product is sensitive to air, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Formation of Impurities and Side Products | Side reactions such as over-oxidation, polymerization, or etherification.[1] | Characterize the impurities to understand the side reactions. Adjusting reaction conditions such as temperature, pressure, and catalyst can help minimize these. For instance, the formation of ethers is a common side reaction in polyol synthesis and can be influenced by catalyst acidity and temperature.[1] |
| Contamination from starting materials or solvents. | Ensure the purity of all starting materials and solvents before use. Purification of starting materials may be necessary. | |
| Difficulty in Product Purification | The product has similar physical properties (e.g., boiling point, polarity) to byproducts or unreacted starting materials. | Explore different purification techniques. While distillation is common, fractional distillation under reduced pressure might be necessary. Other methods like column chromatography (normal or reverse phase) or crystallization could also be effective. |
| Thermal degradation of the product during distillation. | Use vacuum distillation to lower the boiling point and minimize thermal stress on the molecule. | |
| Inconsistent Results Upon Scale-Up | Poor heat transfer in larger reactors leading to localized overheating and side reactions.[2] | Utilize a reactor with a high surface-area-to-volume ratio or one with an efficient cooling system, such as a cooling jacket.[2] Gradual addition of reagents can also help manage the exothermicity of the reaction.[2] |
| Inefficient mixing leading to non-uniform reaction conditions. | Ensure adequate agitation by selecting an appropriate stirrer and optimizing the stirring speed for the reactor geometry. | |
| High Viscosity of the Reaction Mixture | High concentration of polyol product or polymeric byproducts.[2] | The viscosity of polyols can be high, which can impede efficient mixing and heat transfer.[2] Using a suitable solvent can help to reduce the viscosity. The choice of solvent will depend on the reaction chemistry. |
Frequently Asked Questions (FAQs)
A curated list of frequently asked questions to assist researchers in their experimental design and execution.
Q1: What are the common synthetic routes to this compound?
A1: While specific, optimized routes for this compound are not extensively documented in publicly available literature, plausible synthetic strategies can be inferred from the synthesis of similar polyols. A common approach involves the dihydroxylation of an unsaturated precursor. For example, the oxidation of an appropriate allyl alcohol derivative could yield the desired tetrol. Another potential route could involve the reduction of a corresponding poly-functionalized carbonyl compound. The synthesis of related polyols often involves reactions like epoxidation followed by hydrolysis.[3]
Q2: What are the key safety precautions to consider when synthesizing this compound?
A2: As with any chemical synthesis, a thorough risk assessment should be conducted. Potential hazards may include:
-
Flammability of Solvents: Use of flammable organic solvents requires proper grounding of equipment and working in a well-ventilated area, preferably a fume hood.
-
Corrosive Reagents: Handling of acidic or basic catalysts and reagents should be done with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: Scale-up of exothermic reactions can lead to a rapid increase in temperature and pressure.[2] Ensure the reactor is equipped with adequate cooling and pressure relief systems.
-
Toxicity of Reagents and Products: The toxicological properties of this compound may not be fully characterized. It is prudent to handle it as a potentially hazardous substance.
Q3: How can I monitor the progress of the reaction?
A3: The choice of monitoring technique depends on the specific reaction. Common methods include:
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative data on the consumption of starting materials and the formation of the product and byproducts.
-
Spectroscopic Methods (NMR, IR): Can be used to follow the appearance of characteristic signals for the product or the disappearance of reactant signals.
Q4: What are the critical parameters to control during scale-up?
A4: When scaling up the synthesis, the following parameters are crucial:
-
Temperature Control: Maintaining a consistent temperature throughout the reactor is vital to ensure reproducible results and minimize side reactions.[2]
-
Mixing Efficiency: Adequate mixing is necessary to ensure homogeneity and efficient heat and mass transfer.
-
Rate of Reagent Addition: The rate of addition of reagents can significantly impact the reaction exotherm and selectivity.
-
Work-up and Purification Procedure: The purification method may need to be adapted for larger quantities. For example, transitioning from laboratory-scale chromatography to industrial-scale distillation or crystallization.
Experimental Protocols
Hypothetical Lab-Scale Synthesis via Dihydroxylation
This protocol outlines the synthesis of a tetrol from an unsaturated diol.
Materials:
-
Unsaturated diol precursor (e.g., but-3-ene-1,2-diol)
-
Oxidizing agent (e.g., osmium tetroxide/N-methylmorpholine N-oxide (NMO), or potassium permanganate under cold, basic conditions)
-
Solvent (e.g., acetone, water, t-butanol)
-
Quenching agent (e.g., sodium sulfite)
-
Drying agent (e.g., magnesium sulfate)
-
Filtration aid (e.g., celite)
Procedure:
-
Dissolve the unsaturated diol precursor in a suitable solvent system (e.g., acetone/water) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
If using potassium permanganate, slowly add a pre-cooled aqueous solution of KMnO4 to the reaction mixture while maintaining the temperature below 5 °C.
-
If using OsO4/NMO, add NMO followed by a catalytic amount of OsO4.
-
Stir the reaction vigorously at 0 °C and monitor the progress by TLC.
-
Once the reaction is complete, quench the excess oxidizing agent by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir until the color change is complete (e.g., from purple/brown to colorless).
-
Filter the mixture through a pad of celite to remove the manganese dioxide or osmium byproducts.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization.
Visualizations
References
"preventing degradation of Propane-1,2,2,3-tetrol during storage"
This technical support center provides guidance on the storage and handling of Propane-1,2,2,3-tetrol to minimize degradation. The information is compiled from general knowledge of polyol stability and is intended to serve as a practical guide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on the behavior of similar polyhydric alcohols, the primary factors that can contribute to the degradation of this compound are:
-
Temperature: Elevated temperatures can accelerate oxidation and other degradation reactions. Polyols should generally be stored at controlled room temperature or cooler.[1]
-
Humidity: this compound is expected to be hygroscopic, meaning it can absorb moisture from the air. This can lead to physical changes like clumping and may also facilitate hydrolytic degradation.[1][2]
-
Light: Exposure to direct sunlight or other sources of UV radiation can potentially induce photolytic degradation pathways.[1]
-
Oxygen: The presence of oxygen can lead to oxidation of the hydroxyl groups, forming aldehydes, ketones, and eventually carboxylic acids.
-
Incompatible Materials: Contact with strong acids, strong bases, or strong oxidizing agents can catalyze degradation.[3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended, based on guidelines for similar polyols like erythritol:[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 15-25°C (59-77°F) | Minimizes the rate of thermally induced degradation.[1] |
| Humidity | Store in a dry place. | Prevents moisture absorption and potential physical or chemical changes.[1][2] |
| Light | Store in a dark container, protected from light. | Avoids potential photolytic degradation.[1] |
| Container | Use a high-quality, airtight container. | Protects from moisture and atmospheric oxygen.[1] |
| Atmosphere | For highly sensitive applications, consider storage under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidation by excluding oxygen. |
Q3: What are the likely degradation products of this compound?
-
Oxidation Products: Aldehydes and ketones formed from the oxidation of primary and secondary alcohol groups. Further oxidation could lead to the formation of carboxylic acids.
-
Dehydration Products: Elimination of water molecules could lead to the formation of unsaturated compounds.
-
Fragmentation Products: At higher temperatures, cleavage of carbon-carbon bonds could result in smaller molecules.
Q4: How can I detect the degradation of this compound in my sample?
A4: Several analytical techniques can be employed to detect the degradation of this compound. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) is a common method for the analysis of sugar alcohols and their degradation products.[4][5][6] Other techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): After appropriate derivatization, GC-MS can be used to identify and quantify volatile degradation products.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can detect changes in functional groups, such as the appearance of carbonyl groups from oxidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information on any impurities or degradation products that are present in sufficient concentration.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Clumping or caking of the solid material. | Moisture absorption due to improper storage. | 1. Ensure the storage container is airtight. 2. Store in a desiccator or a controlled low-humidity environment. 3. If clumping is severe, gently break up the material before use, ensuring it is still suitable for the intended application. |
| Discoloration (e.g., yellowing) of the sample. | Oxidation or reaction with impurities. | 1. Check the storage conditions, particularly for exposure to light and air. 2. Consider storing under an inert atmosphere. 3. Analyze the sample for impurities using a suitable analytical method (e.g., HPLC). |
| Unexpected pH shift in an aqueous solution of the compound. | Formation of acidic degradation products (carboxylic acids) due to oxidation. | 1. Verify the pH of a freshly prepared solution. 2. If the pH has shifted over time, this indicates degradation. 3. Store the material in a tightly sealed container, protected from oxygen. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Presence of degradation products. | 1. Compare the chromatogram of the stored sample to that of a freshly prepared or reference standard. 2. Attempt to identify the degradation products using mass spectrometry or other characterization techniques. 3. Review storage conditions and handling procedures to identify the source of degradation. |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC-RI
Objective: To monitor the stability of this compound under different storage conditions over time.
Materials:
-
This compound sample
-
High-purity water for HPLC
-
Reference standard of this compound
-
HPLC system with a Refractive Index (RI) detector
-
Appropriate HPLC column for sugar alcohol analysis (e.g., a ligand-exchange or amino-based column)
-
Environmental chambers or ovens for controlled temperature and humidity storage
Methodology:
-
Initial Analysis (T=0):
-
Prepare a stock solution of the this compound sample in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards from the reference standard.
-
Analyze the sample and calibration standards by HPLC-RI.
-
Record the peak area and retention time of the main peak. This will serve as the baseline.
-
-
Sample Storage:
-
Aliquot the this compound sample into several airtight containers.
-
Store the containers under different conditions (e.g., 25°C/60% RH, 40°C/75% RH, and protected from light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), remove a container from each storage condition.
-
Prepare a solution of the stored sample as described in step 1.
-
Analyze the sample by HPLC-RI.
-
Compare the peak area of the main peak to the initial (T=0) value to determine any loss of the parent compound.
-
Observe the chromatogram for the appearance of any new peaks, which would indicate the formation of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each storage condition.
-
Tabulate the results for easy comparison.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a stability study of this compound.
References
- 1. sweetcodelab.com [sweetcodelab.com]
- 2. ift.org [ift.org]
- 3. chembk.com [chembk.com]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection | Waters [waters.com]
- 6. [Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Propane-1,2,2,3-tetrol Isomers
Welcome to the technical support center for the analysis of Propane-1,2,2,3-tetrol and related polyol isomers. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of this compound isomers challenging?
A1: this compound is a chiral sugar alcohol. The primary challenge lies in separating its stereoisomers, which have identical chemical formulas and physical properties, making them difficult to resolve using standard chromatographic techniques. Effective separation requires chiral-specific methods.
Q2: Which analytical techniques are most effective for resolving these isomers?
A2: The most successful methods involve chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common approach. Gas Chromatography (GC) can also be used, but typically requires prior derivatization of the polar hydroxyl groups to increase volatility.
Q3: Why is derivatization necessary for GC analysis of polyols?
A3: Polyols like this compound have multiple polar hydroxyl (-OH) groups. These groups lead to low volatility and can cause strong interactions with the GC column, resulting in poor peak shape and resolution. Derivatization replaces the active hydrogens on these hydroxyl groups, making the molecule more volatile and amenable to GC analysis.[1][2]
Q4: What are the common derivatization methods for polyols?
A4: The most common methods are silylation, acylation, and alkylation.[2]
-
Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group.
-
Acylation: Often involves acetylation, where hydroxyl groups are converted to esters.[3][4]
-
Alkylation: Involves the protection of certain active hydrogens.[1]
Q5: What type of detector is suitable for HPLC analysis of this compound?
A5: Since this compound lacks a UV chromophore, a universal detector such as a Refractive Index (RI) detector is commonly used.[5] Evaporative Light Scattering (ELS) or Mass Spectrometry (MS) detectors are also viable options.[5][6]
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor or No Resolution of Isomers | Incorrect chiral stationary phase (CSP). | Screen a variety of chiral columns. Polysaccharide-based CSPs (e.g., cellulose or amylose) are often effective for polyols.[7] |
| Inappropriate mobile phase. | Optimize the mobile phase composition. For normal-phase chromatography, mixtures of hexane/ethanol or hexane/isopropanol are common. For reversed-phase, acetonitrile/water or methanol/water can be used. | |
| Peak Tailing | Secondary interactions with the column packing, particularly with residual silanols. | Reduce the mobile phase pH to minimize interactions with silanols.[8] Ensure the sample is fully dissolved in the mobile phase. |
| High Backpressure | Blockage in the inlet frit or at the head of the column.[9] | Reverse flush the column. If the problem persists, the frit may need to be replaced. Always use a guard column to protect the analytical column.[8][10] |
| Irregular Retention Times | Fluctuation in column temperature or mobile phase composition.[11] | Use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed and degassed.[11] |
GC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Broad or Tailing Peaks | Incomplete derivatization. | Optimize the derivatization reaction conditions (time, temperature, reagent concentration). Ensure the sample is anhydrous before adding the derivatization reagent. |
| Adsorption of the analyte onto active sites in the GC system. | Use a deactivated liner and column. Check for and eliminate any potential sources of active sites in the flow path. | |
| No Peaks Detected | Low volatility of the analyte. | Confirm that derivatization was successful. If not, consider a different derivatization reagent. |
| Thermal degradation of the analyte in the injector. | Lower the injector temperature. Ensure the derivatized analyte is thermally stable at the analysis temperature. | |
| Ghost Peaks | Contamination from previous injections or the derivatization reagent. | Run a blank gradient to clean the column. Ensure that excess derivatization reagent is removed or that it does not interfere with the analysis. |
Experimental Protocols
HPLC Method for Isomer Resolution
This protocol is a general guideline and may require optimization for your specific application.
-
Column Selection: A chiral column is essential. Polysaccharide-based columns such as those with cellulose or amylose derivatives are a good starting point.
-
Mobile Phase: For normal-phase separation, a mobile phase of hexane and a polar modifier like ethanol or isopropanol is common. A typical starting point is 90:10 (v/v) hexane:ethanol.
-
Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally used for analytical separations.
-
Temperature: Maintain a constant column temperature, typically between 20-40°C, using a column oven.
-
Detection: Use a Refractive Index (RI) detector.[5] Allow for adequate warm-up and stabilization of the detector.
-
Sample Preparation: Dissolve the sample in the mobile phase. Ensure the sample is filtered through a 0.45 µm filter before injection.
GC Method with Derivatization
This protocol outlines a general procedure for the analysis of polyols by GC following derivatization.
-
Derivatization (Acetylation):
-
Dry the sample completely under a stream of nitrogen.
-
Add a mixture of acetic anhydride and pyridine (e.g., 1:1 v/v).
-
Heat the mixture at 60-80°C for 1-2 hours.
-
Evaporate the excess reagents under nitrogen and reconstitute the sample in a suitable solvent (e.g., ethyl acetate).
-
-
GC Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms or equivalent).
-
Injector: Split/splitless injector, with a typical split ratio of 20:1.
-
Temperatures:
-
Injector: 250°C
-
Detector (FID): 280°C
-
-
Oven Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 5-10°C/min.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Visualizations
Caption: HPLC workflow for the resolution of this compound isomers.
Caption: GC-MS workflow with derivatization for polyol analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN101531557A - Derivatization method of qualitative or quantitative analysis for polyhydroxy compound - Google Patents [patents.google.com]
- 4. Simultaneous measurement of urinary polyols using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. [Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bgb-analytik.com [bgb-analytik.com]
- 8. agilent.com [agilent.com]
- 9. chiraltech.com [chiraltech.com]
- 10. chiraltech.com [chiraltech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Polyhydric Alcohols as Solvents: Glycerol vs. Erythritol
A comprehensive comparison of the solvent properties of Propane-1,2,3-triol (glycerol) and a representative tetrol, Erythritol, for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their physical and chemical properties, performance in various applications, and relevant safety data, supported by experimental findings.
Executive Summary: An initial investigation into the solvent properties of Propane-1,2,2,3-tetrol revealed a significant lack of available experimental data in publicly accessible scientific literature and databases. This scarcity of information precludes a direct and meaningful comparison with the well-characterized solvent, glycerol. Therefore, this guide presents a comparative analysis between glycerol and a structurally relevant and well-documented tetrahydric alcohol, erythritol. Both glycerol and erythritol are polyhydric alcohols with multiple hydroxyl groups, making them interesting candidates for various solvent applications in the pharmaceutical and chemical industries. This guide aims to provide a data-driven comparison to assist researchers in selecting the appropriate solvent for their specific needs.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a solvent is crucial for its application. The following table summarizes the key properties of glycerol and erythritol.
| Property | Glycerol (Propane-1,2,3-triol) | Erythritol (Butane-1,2,3,4-tetrol) |
| Molecular Formula | C₃H₈O₃ | C₄H₁₀O₄ |
| Molecular Weight | 92.09 g/mol | 122.12 g/mol |
| Appearance | Colorless, odorless, viscous liquid[1][2] | White crystalline solid |
| Melting Point | 17.9 °C[1][3] | 121 °C |
| Boiling Point | 290 °C (decomposes)[1][3] | 329-331 °C |
| Density | 1.261 g/cm³[3] | 1.45 g/cm³ |
| Viscosity (at 20°C) | 1.412 Pa·s[4] | Not available in liquid state at 20°C |
| Solubility in Water | Miscible in all proportions[2] | 61 g/100 mL (20 °C) |
| logP (octanol-water) | -1.76 | -2.3 |
Solvent Performance and Applications
Solubility of Common Pharmaceutical Excipients
The ability of a solvent to dissolve active pharmaceutical ingredients (APIs) and excipients is a critical performance parameter.
-
Glycerol: Due to its three hydroxyl groups, glycerol is an excellent solvent for many polar organic and inorganic compounds. It is widely used in pharmaceutical formulations as a solvent, humectant, and preservative.[1][5] It can dissolve a wide range of substances, including tannins, alkaloids, and phenols.[6]
-
Erythritol: While solid at room temperature, erythritol's solvent properties become relevant at elevated temperatures or when co-solvents are used. Its high density of hydroxyl groups suggests good solubility for polar compounds.
-
Experimental Protocol for Solubility Determination: A common method to determine the solubility of a compound in a solvent involves the shake-flask method. A supersaturated solution of the solute in the solvent is prepared and agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium. The suspension is then filtered, and the concentration of the solute in the filtrate is determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
Viscosity and its Implications
Viscosity is a measure of a fluid's resistance to flow and is a critical factor in the formulation of liquid dosage forms, affecting processes such as mixing, filling, and injectability.
-
Glycerol: Glycerol is known for its high viscosity, which is attributed to the extensive hydrogen bonding between its molecules.[4] This high viscosity can be advantageous in topical formulations for its emollient properties but can pose challenges in manufacturing and for parenteral administration.
-
Erythritol: As a solid at room temperature, the viscosity of pure erythritol is not a relevant parameter for typical solvent applications. In molten form or in solution, its viscosity would be dependent on temperature and concentration.
-
Experimental Protocol for Viscosity Measurement: The viscosity of a liquid can be measured using various types of viscometers, such as a rotational viscometer or a capillary viscometer. For a rotational viscometer, a spindle is rotated in the fluid, and the torque required to overcome the viscous drag is measured, which is then used to calculate the viscosity. The temperature should be precisely controlled during the measurement as viscosity is highly temperature-dependent.
Safety and Toxicity Profile
The safety and toxicity of a solvent are paramount considerations, especially in drug development.
| Parameter | Glycerol | Erythritol |
| LD₅₀ (oral, rat) | 12,600 mg/kg | > 5,000 mg/kg |
| General Toxicity | Generally recognized as safe (GRAS) for food and pharmaceutical use. Low toxicity upon ingestion. In high doses, especially in children, it can cause glycerol intoxication with symptoms like headache and sickness. | Generally recognized as safe (GRAS). Well-tolerated, with the highest digestive tolerance of all polyols. |
| Irritation | Non-irritating to skin and eyes. | Non-irritating to skin and eyes. |
Visualization of Solvent Selection Workflow
The process of selecting a suitable solvent for a pharmaceutical formulation is a multi-step process that involves balancing various performance and safety criteria.
Caption: A logical workflow for solvent selection in pharmaceutical development.
Signaling Pathway Visualization: N/A
The topic of this guide does not involve biological signaling pathways.
Conclusion
Both glycerol and erythritol are polyhydric alcohols with valuable properties as solvents and excipients in the pharmaceutical industry. Glycerol is a versatile, widely used liquid solvent with a long history of safe use, though its high viscosity can be a limiting factor in some applications. Erythritol, a solid at room temperature, presents an interesting alternative, particularly in solid dosage forms or in applications where its non-hygroscopic nature and high digestive tolerance are advantageous.
The lack of experimental data for this compound highlights the importance of relying on well-characterized compounds for scientific research and drug development. The choice between glycerol and erythritol will ultimately depend on the specific requirements of the formulation, including the desired physical properties, the nature of the active pharmaceutical ingredient, and the intended route of administration. This guide provides a foundational dataset to aid in this critical decision-making process.
References
- 1. Buy propane-1,2,3-triol triformate from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI [echemi.com]
- 2. Structural formula propane-1,2,3-triol – mercurhandel GmbH [mercuroleo.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Trimethylolpropane triacrylate - Wikipedia [en.wikipedia.org]
- 6. corpus.bg [corpus.bg]
A Comparative Analysis of Erythritol and its Alternatives in Research and Pharmaceutical Development
In the landscape of pharmaceutical formulation and biomedical research, the selection of appropriate excipients and molecular probes is paramount. Polyols, or sugar alcohols, are a class of compounds that have garnered significant attention for their versatile applications, ranging from use as sweetening agents in drug formulations to their roles as cryoprotectants and stabilizing agents. This guide provides a detailed comparative analysis of erythritol, a four-carbon polyol, with other commonly utilized sugar alcohols, focusing on their physicochemical properties, biological effects, and the experimental methodologies used to evaluate their performance.
Physicochemical and Biological Properties: A Tabular Comparison
The selection of a suitable polyol is often dictated by its specific physicochemical and biological characteristics. The following tables summarize the key quantitative data for erythritol and other relevant sugar alcohols, providing a clear basis for comparison.
| Property | Erythritol | Xylitol | Sorbitol |
| Molar Mass ( g/mol ) | 122.12 | 152.15 | 182.17 |
| Melting Point (°C) | 121 | 92-96 | 95 |
| Sweetness (relative to sucrose) | 60-70% | 100% | 50-60% |
| Caloric Value (kcal/g) | 0.2 | 2.4 | 2.6 |
| Glycemic Index | 0-1 | 13 | 9 |
| Water Solubility ( g/100g at 25°C) | 37 | 64 | 220 |
| Heat of Solution (J/g) | -180 | -153 | -111 |
Table 1: Physicochemical Properties of Selected Polyols. This table outlines the fundamental physical and chemical characteristics of erythritol, xylitol, and sorbitol, which are critical for their application in various formulations.
| Biological Effect | Erythritol | Xylitol | Sorbitol |
| Metabolism | Primarily excreted unchanged in urine | Metabolized in the liver | Slowly metabolized in the liver |
| Insulin Response | Negligible | Very low | Low |
| Laxative Threshold (g/kg body weight) | ~0.5-1.0 | ~0.3-0.4 | ~0.2-0.3 |
| Dental Caries | Non-cariogenic | Anti-cariogenic | Non-cariogenic |
| Primary Metabolic Pathway | Not significantly metabolized in the body | Pentose Phosphate Pathway | Polyol Pathway |
Table 2: Key Biological Effects and Metabolic Fate. This table compares the physiological impact of erythritol, xylitol, and sorbitol, which is crucial for their use in food and drug products.
Experimental Protocols: Methodologies for Evaluation
The data presented above are derived from a variety of established experimental protocols. Below are detailed methodologies for key experiments used to characterize and compare these polyols.
1. Determination of Sweetness Profile and Intensity:
-
Objective: To quantify the perceived sweetness of the polyol relative to a standard sucrose solution.
-
Methodology: A trained sensory panel is presented with aqueous solutions of the polyol at various concentrations and a range of sucrose solutions. A two-alternative forced-choice (2-AFC) or a sip-and-spit method is employed. Panelists are asked to identify the sweeter solution or to rate the sweetness intensity on a labeled magnitude scale. The results are then used to determine the concentration of the polyol that is equi-sweet to a given concentration of sucrose.
2. Measurement of Glycemic and Insulinemic Response:
-
Objective: To determine the effect of polyol ingestion on blood glucose and insulin levels.
-
Methodology: Healthy human volunteers are recruited after an overnight fast. Baseline blood samples are collected, after which the subjects consume a standardized dose of the polyol dissolved in water. Blood samples are then collected at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-ingestion. Plasma glucose is measured using a glucose oxidase method, and insulin levels are determined by radioimmunoassay (RIA) or ELISA. The incremental area under the curve (iAUC) is calculated for both glucose and insulin responses.
3. In Vitro Assessment of Non-Cariogenicity:
-
Objective: To evaluate the potential of the polyol to be fermented by oral bacteria, leading to acid production and dental caries.
-
Methodology: Cultures of cariogenic bacteria, such as Streptococcus mutans, are grown in a basal medium containing the test polyol as the sole carbohydrate source. The pH of the culture medium is monitored over a 24-48 hour period. A significant drop in pH indicates acid production and a cariogenic potential. A control with sucrose is run in parallel, which will show a rapid decrease in pH.
Visualizing Metabolic Pathways and Experimental Workflows
To further elucidate the differences between these polyols, the following diagrams, generated using the DOT language, illustrate their metabolic fates and a typical experimental workflow.
Figure 1: Metabolic Fate of Ingested Polyols. This diagram illustrates the distinct pathways of erythritol, which is largely absorbed and excreted unchanged, compared to xylitol and sorbitol, which undergo partial absorption and metabolism.
Figure 2: Glycemic Response Experimental Workflow. This flowchart outlines the key steps in a clinical study designed to measure the impact of a substance on blood glucose and insulin levels.
"validation of Propane-1,2,2,3-tetrol structure by X-ray crystallography"
An objective comparison of analytical techniques for the structural validation of polyhydroxylated compounds, using Propane-1,2,3-triol (Glycerol) as a case study.
Introduction
Initial research into the X-ray crystallographic validation of Propane-1,2,2,3-tetrol revealed a significant lack of available data for this specific compound. To provide a comprehensive comparison guide for researchers, scientists, and drug development professionals, this report will instead focus on a closely related and well-documented polyhydroxylated compound: Propane-1,2,3-triol, commonly known as glycerol. The structural validation of glycerol will be used as a representative example to compare the utility of X-ray crystallography with other widely used analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide will present quantitative data in structured tables, detail the experimental protocols for each method, and provide a visual workflow for the structural validation process.
Comparison of Analytical Techniques for Glycerol Structure Validation
The following table summarizes the key data obtained from various analytical techniques used to confirm the structure of glycerol.
| Analytical Technique | Parameter | Observed Value for Glycerol |
| X-ray Crystallography | Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ | |
| Unit Cell Dimensions | a = 6.80 Å, b = 9.45 Å, c = 6.22 Å | |
| Conformation | Symmetrical αα-conformation[1] | |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | 3.55-3.65 ppm (dd, 4H, -CH₂OH), 3.75-3.85 ppm (m, 1H, -CHOH) |
| (in D₂O) | Coupling Constants (J) | ~5-6 Hz |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | 63.5 ppm (-CH₂OH), 72.8 ppm (-CHOH) |
| (in D₂O) | ||
| Mass Spectrometry (ESI-MS) | Molecular Ion | [M+H]⁺ = 93.05 m/z, [M+Na]⁺ = 115.04 m/z |
| Infrared (IR) Spectroscopy | O-H Stretch | Broad band ~3300 cm⁻¹ |
| C-H Stretch | ~2940 cm⁻¹, ~2880 cm⁻¹ | |
| C-O Stretch | ~1040 cm⁻¹, ~1110 cm⁻¹ |
Experimental Protocols
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a glycerol crystal, including bond lengths, bond angles, and conformation.
Methodology:
-
Crystal Growth: High-purity glycerol is cooled below its melting point until single crystals suitable for diffraction are formed. This can be a challenging step due to glycerol's high viscosity and tendency to supercool.
-
Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction patterns from all possible orientations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined by solving the phase problem, and the structural model is refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the glycerol molecule.
Methodology:
-
Sample Preparation: A small amount of glycerol is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to a concentration of approximately 5-10 mg/mL.
-
¹H NMR Spectroscopy: The sample is placed in a high-field NMR spectrometer. A ¹H NMR spectrum is acquired, providing information on the chemical shifts and coupling constants of the protons. In D₂O, the hydroxyl protons are exchanged with deuterium and are not observed. The spectrum of glycerol in D₂O typically shows a pair of double-doublets for the diastereotopic methylene protons and a multiplet for the methine proton.[2]
-
¹³C NMR Spectroscopy: A ¹³C NMR spectrum is acquired, which shows two distinct signals corresponding to the two types of carbon atoms in glycerol (the two equivalent primary carbons and the central secondary carbon).
Mass Spectrometry (MS)
Objective: To determine the molecular weight of glycerol and to study its fragmentation pattern.
Methodology:
-
Sample Preparation: A dilute solution of glycerol in a suitable solvent (e.g., methanol/water) is prepared.
-
Ionization: The sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polyhydroxylated compounds like glycerol. In ESI, the sample is sprayed into the source, creating charged droplets from which ions are generated.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. For glycerol, protonated ([M+H]⁺) and sodiated ([M+Na]⁺) molecular ions are typically observed.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the glycerol molecule.
Methodology:
-
Sample Preparation: A thin film of liquid glycerol is placed between two salt plates (e.g., NaCl or KBr), or an attenuated total reflectance (ATR) accessory is used.
-
Data Acquisition: The sample is placed in an IR spectrometer, and a beam of infrared radiation is passed through it.
-
Spectrum Generation: The detector measures the amount of light that passes through the sample at each wavelength. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber. The spectrum of glycerol shows characteristic broad absorption for the O-H stretching of the alcohol groups, as well as C-H and C-O stretching vibrations.[1]
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a polyhydroxylated compound like glycerol, integrating the discussed analytical techniques.
Caption: Workflow for the structural validation of glycerol.
Conclusion
While X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound, a comprehensive validation relies on a combination of analytical techniques. NMR spectroscopy confirms the chemical connectivity and environment of atoms, mass spectrometry determines the molecular weight, and infrared spectroscopy identifies the functional groups present. The synergistic use of these methods provides a robust and unambiguous confirmation of the molecular structure of polyhydroxylated compounds like glycerol, which is essential for research and development in various scientific fields.
References
A Spectroscopic Guide to the Isomers of Propane-1,2,2,3-tetrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural and stereoisomers of propane-1,2,2,3-tetrol, focusing on their differentiation through key spectroscopic techniques. Due to the limited availability of experimental spectra for these specific compounds, this guide utilizes predicted data to highlight the expected variations in their spectroscopic signatures.
Isomers Under Consideration
The primary isomers of this compound include one constitutional isomer, propane-1,1,2,2-tetrol, and a pair of enantiomers for this compound itself, owing to its two chiral centers.
-
This compound: Possesses two chiral carbons (C2 and C3), leading to two pairs of enantiomers: (2R,3R), (2S,3S) and (2R,3S), (2S,3R). For the purpose of this guide, we will consider the general structure and its diastereomeric forms.
-
Propane-1,1,2,2-tetrol: A constitutional isomer with a different connectivity of the hydroxyl groups.
Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the isomers of this compound. These values are estimates and may vary in experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Isomer | H1 | H2 | H3 | OH |
| (2R,3R)-Propane-1,2,2,3-tetrol | ~3.5-3.7 (m) | ~3.8-4.0 (m) | ~3.6-3.8 (m) | Broad, variable |
| (2R,3S)-Propane-1,2,2,3-tetrol | ~3.6-3.8 (m) | ~3.9-4.1 (m) | ~3.7-3.9 (m) | Broad, variable |
| Propane-1,1,2,2-tetrol | ~3.4 (s) | - | ~3.7 (s) | Broad, variable |
Predicted data is based on chemical shift prediction models and may vary from experimental values.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Isomer | C1 | C2 | C3 |
| (2R,3R)-Propane-1,2,2,3-tetrol | ~65-70 | ~72-78 | ~70-75 |
| (2R,3S)-Propane-1,2,2,3-tetrol | ~66-71 | ~73-79 | ~71-76 |
| Propane-1,1,2,2-tetrol | ~63-68 | ~95-100 | ~70-75 |
Predicted data is based on chemical shift prediction models and may vary from experimental values.
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Isomer | O-H Stretch | C-O Stretch | C-H Stretch |
| This compound isomers | 3200-3600 (broad, strong) | 1000-1200 (strong) | 2850-3000 (medium) |
| Propane-1,1,2,2-tetrol | 3200-3600 (broad, strong) | 1000-1200 (strong) | 2850-3000 (medium) |
The IR spectra of these isomers are expected to be very similar due to the presence of the same functional groups. Differentiation would rely on subtle shifts in the fingerprint region.
Table 4: Predicted Mass Spectrometry (MS) Fragmentation
| Isomer | Molecular Ion (M+) | Key Fragments (m/z) |
| This compound isomers | 124 (low abundance) | 106 ([M-H₂O]⁺), 91, 73, 61, 43 |
| Propane-1,1,2,2-tetrol | 124 (low abundance) | 106 ([M-H₂O]⁺), 91, 73, 61, 45 |
The mass spectra are expected to show a weak molecular ion peak with prominent peaks corresponding to the loss of water and subsequent fragmentations. The relative intensities of the fragment ions may provide a basis for differentiation.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of ¹³C. A spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds) are typically used. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm or the residual solvent peak).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a viscous liquid, a thin film can be prepared between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and press into a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method for polyols.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For polyols, electrospray ionization (ESI) or chemical ionization (CI) are often preferred to minimize fragmentation and observe the molecular ion. Electron ionization (EI) will lead to more extensive fragmentation, which can be useful for structural elucidation.
-
Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the ions.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound isomers.
Propane-1,2,2,3-tetrol and Its Analogs: A Comparative Guide for Formulation Scientists
A comprehensive analysis of the performance of tetrols, represented by the well-studied erythritol, in comparison to other common polyols used in pharmaceutical and scientific formulations.
Note on Propane-1,2,2,3-tetrol: Direct experimental data comparing the performance of this compound in formulations is limited in publicly available literature. This compound is recognized as a hydrated form of dihydroxyacetone[1]. Given the scarcity of specific data for this compound, this guide will focus on the performance of a structurally similar and extensively studied tetrol, Erythritol (1,2,3,4-butanetetrol) , as a representative of this class of polyols. The insights derived from erythritol's performance provide a strong basis for understanding the potential applications and advantages of tetrols in various formulations.
Introduction to Polyols in Formulations
Polyols, or sugar alcohols, are versatile excipients widely used in the pharmaceutical, food, and cosmetic industries. Their utility stems from a range of functional properties including their roles as diluents, binders, sweeteners, plasticizers, and stabilizing agents[2][3]. The choice of a specific polyol is dictated by its unique physicochemical properties and its interaction with the active pharmaceutical ingredient (API) and other components of the formulation. This guide provides a comparative analysis of erythritol against other commonly used polyols such as glycerol, sorbitol, and mannitol, with a focus on data relevant to researchers, scientists, and drug development professionals.
Comparative Performance Data
The following tables summarize key quantitative data comparing the physicochemical properties of erythritol with other polyols.
Table 1: General Physicochemical Properties
| Property | Erythritol (Tetrol) | Glycerol (Triol) | Sorbitol (Hexitol) | Mannitol (Hexitol) |
| Molecular Formula | C4H10O4[4] | C3H8O3[5][6] | C6H14O6 | C6H14O6 |
| Molecular Weight ( g/mol ) | 122.12[4][7] | 92.09[6] | 182.17 | 182.17 |
| Melting Point (°C) | 122[7] | 17.9[5] | 95 (anhydrous) | 166-168 |
| Relative Sweetness (Sucrose = 1) | 0.6 - 0.7[7][8] | 0.6[5] | 0.5 - 0.6[7] | 0.5 - 0.7 |
| Calorific Value (kcal/g) | ~0.2[7][8] | 4.3 | ~2.6[7] | ~1.6 |
Table 2: Solubility and Viscosity
| Property | Erythritol | Glycerol | Sorbitol | Mannitol |
| Solubility in Water ( g/100g at 25°C) | 37 | Miscible | 235[7] | 21.6 |
| Viscosity of Aqueous Solution (1% w/v at 25°C, cP) | 1.3[7] | - | 5.0[7] | - |
| Viscosity of Saturated Solution (mPa·s) | < 3[9][10] | Highly Viscous | - | - |
Table 3: Hygroscopicity and Stability
| Property | Erythritol | Glycerol | Sorbitol | Mannitol |
| Hygroscopicity | Non-hygroscopic[11][12][13] | Highly hygroscopic[5][14] | Hygroscopic | Slightly hygroscopic |
| Chemical Stability | Very good thermal and chemical stability; stable at pH 2-10[4][12] | Stable | Stable | Stable |
Key Performance Attributes in Formulations
Hygroscopicity and Stability
A significant advantage of erythritol is its non-hygroscopic nature[11][12][13]. This property is crucial when formulating moisture-sensitive APIs, as it helps to prevent degradation and maintain the stability of the final product[2]. In contrast, glycerol is highly hygroscopic, and sorbitol also readily absorbs moisture, which can be detrimental to the stability of certain drugs[5][14][15]. Mannitol is less hygroscopic than sorbitol but more so than erythritol. The low hygroscopicity of erythritol also contributes to superior flowability of powders, making it an excellent choice for direct compression and for use as a carrier in sachets and capsules[11][12].
Tableting and Excipient Performance
Erythritol has demonstrated strong performance as an excipient in orally dispersible tablets (ODTs)[16]. Studies have shown that it has a high dilution potential, meaning significant amounts of active ingredient can be incorporated without a substantial loss in tablet quality[16]. While erythritol itself has low tabletability, this can be improved through manufacturing methods like moisture-activated dry granulation (MADG), resulting in tablets with improved hardness and rapid disintegration times[13]. In comparative studies, tablets made with erythritol have shown better disintegration profiles than those made with other widely used polyols[16].
Viscosity
The viscosity of polyol solutions is a critical parameter in liquid and semi-solid formulations. Erythritol solutions exhibit low viscosity, which can be advantageous in applications where a less viscous vehicle is desired[7][9]. For instance, a saturated solution of erythritol has a viscosity of less than 3 mPa·s, which is significantly lower than that of other sugars and sugar alcohols like xylitol[9][10]. This low viscosity can improve processing and handling of formulations.
Taste and Mouthfeel
Erythritol provides a mild sweetness, approximately 60-70% that of sucrose, and is known for its distinct cooling effect in the mouth due to its high negative heat of solution[7][8][12]. This property makes it an excellent choice for masking the unpleasant taste of certain APIs and for use in chewable tablets and lozenges[8][16].
Experimental Protocols
Determination of Hygroscopicity
Objective: To quantify and compare the moisture absorption of different polyols at various relative humidity (RH) conditions.
Methodology:
-
Dry a known weight of the polyol sample (e.g., 1 gram) in a vacuum oven at a specified temperature (e.g., 60°C) until a constant weight is achieved. This will be the initial dry weight.
-
Place the dried samples in desiccators containing saturated salt solutions to maintain constant relative humidity (e.g., NaCl for 75% RH, KCl for 84% RH).
-
Store the desiccators at a constant temperature (e.g., 25°C).
-
At predetermined time intervals (e.g., 24, 48, 72 hours), remove the samples and quickly weigh them.
-
Calculate the percentage of moisture absorbed using the formula: % Moisture Absorption = [(Wt - W0) / W0] * 100 where Wt is the weight of the sample at time t and W0 is the initial dry weight.
-
Plot the percentage of moisture absorption against time for each polyol to compare their hygroscopic nature.
Measurement of Aqueous Solution Viscosity
Objective: To determine and compare the viscosity of aqueous solutions of different polyols at a standardized concentration and temperature.
Methodology:
-
Prepare aqueous solutions of each polyol at a specific concentration (e.g., 10% w/v).
-
Use a calibrated viscometer (e.g., a Brookfield viscometer or an Ubbelohde capillary viscometer) to measure the viscosity of each solution.
-
Maintain a constant temperature (e.g., 25°C) throughout the measurement using a water bath.
-
For a rotational viscometer, record the torque reading at a specified spindle speed. For a capillary viscometer, measure the efflux time.
-
Calculate the dynamic viscosity in centipoise (cP) or millipascal-seconds (mPa·s) according to the instrument's instructions.
-
Perform multiple measurements for each sample and report the average viscosity.
Visualizations
Experimental Workflow for Hygroscopicity Testing
Caption: Workflow for comparing the hygroscopicity of different polyols.
Logical Relationship of Polyol Properties to Formulation Benefits
Caption: Key properties of erythritol and their resulting formulation benefits.
Conclusion
Erythritol, as a representative of tetrols, presents a unique and advantageous profile for a wide range of pharmaceutical and scientific formulations. Its non-hygroscopic nature, low viscosity, good stability, and pleasant taste make it a superior alternative to other polyols in many applications, particularly for moisture-sensitive drugs and orally disintegrating tablets. While direct comparative data for this compound is scarce, the extensive research on erythritol provides a strong foundation for considering tetrols as high-performance excipients in modern drug development. Researchers and formulation scientists are encouraged to consider these properties when selecting polyols to optimize the performance and stability of their products.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharmaceuticals - EPA - European Association of Polyol Producers [polyols-eu.org]
- 3. Pharmaceuticals - EPA - European Association of Polyol Producers [polyols-eu.org]
- 4. Erythritol | C4H10O4 | CID 222285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cremeroleo.de [cremeroleo.de]
- 6. propane-1,2,3-triol | 25618-55-7; 26403-55-4; 56-81-5 | Buy Now [molport.com]
- 7. Sugar Alcohols Compared: Maltitol, Erythritol, Sorbitol, & Xylitol [periodical.knowde.com]
- 8. Erythritol - CD Formulation [formulationbio.com]
- 9. research.aalto.fi [research.aalto.fi]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. Erythritol as sweetener—wherefrom and whereto? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of Orally Disintegrating Tablets Using Erythritol as an Excipient Produced by Moisture-Activated Dry Granulation (MADG) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation of Sustainable Materials from Agar/Glycerol/Water Gels: An Alternative to Polyurethane Foams in Single-Use Applications [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Cargill Pharma Study Shows Strong Performance of Erythritol as an Excipient [foodingredientsfirst.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Propane-1,2,2,3-tetrol
This guide provides a comparative overview of three common analytical techniques for the quantification and characterization of Propane-1,2,2,3-tetrol (also known as butanetetrol): High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The information presented is essential for researchers, scientists, and drug development professionals involved in the analysis of polyols.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical performance characteristics for the analysis of polyols, which can be expected for this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range | µg/mL range |
| Specificity | High (with appropriate detector) | Very High (mass fragmentation) | High (structural information) |
| Sample Throughput | High | Medium | Low to Medium |
| Derivatization Required | No | Yes (for volatility) | No |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for each technique, adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in various sample matrices.
Instrumentation:
-
HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)
-
Column: Aminex HPX-87H (300 mm x 7.8 mm)
-
Data acquisition and processing software
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sulfuric acid (0.005 M)
Procedure:
-
Mobile Phase Preparation: Prepare a 0.005 M sulfuric acid solution in water.
-
Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 0.6 mL/min
-
Column temperature: 65°C
-
Injection volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high sensitivity and specificity for the determination of this compound, particularly at trace levels.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
-
Data acquisition and processing software
Reagents:
-
This compound reference standard
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Hexane (GC grade)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in pyridine. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Evaporate a known volume of the sample to dryness.
-
Derivatization: To the dried residue of standards and samples, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS. Heat at 70°C for 1 hour.
-
GC-MS Conditions:
-
Inlet temperature: 250°C
-
Oven temperature program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1 mL/min
-
Injection mode: Splitless
-
MS transfer line temperature: 280°C
-
Ion source temperature: 230°C
-
Scan range: m/z 50-500
-
-
Analysis: Inject the derivatized standard and sample solutions.
-
Quantification: Create a calibration curve based on the peak area of a characteristic ion of the derivatized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
Quantitative NMR (qNMR) is a powerful tool for the direct quantification of substances without the need for a calibration curve, using a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
This compound reference standard
-
Internal standard (e.g., maleic acid, certified reference material)
-
Deuterated solvent (e.g., D₂O)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into a vial. Dissolve the mixture in a precise volume of D₂O. Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) for quantitative analysis (e.g., 5 times the longest T1).
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to this compound and the internal standard.
-
-
Quantification: Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mₓ / Mᵢₛ) * (mᵢₛ / mₓ) * Pᵢₛ
Where:
-
Cₓ = Concentration of the analyte
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
ₓ = analyte (this compound)
-
ᵢₛ = internal standard
-
Cross-Validation Workflow
Cross-validation ensures that different analytical methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of the described analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Comparative Toxicity Analysis: Propane-1,2,2,3-tetrol and Alternative Polyols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of Propane-1,2,2,3-tetrol and its common alternatives, primarily other polyols (sugar alcohols). Given the limited direct toxicological data for this compound, this comparison leverages data on dihydroxyacetone (DHA), of which this compound is a hydrated form, and widely used sugar alcohols such as sorbitol, xylitol, mannitol, and erythritol. The information is intended to support researchers and professionals in drug development and safety assessment.
Introduction to this compound and its Alternatives
This compound is chemically the hydrated monomer of dihydroxyacetone (DHA). DHA is the active ingredient in sunless tanning products. While specific toxicity data for this compound is scarce, the toxicological profile of DHA offers valuable insights.
The primary alternatives to this compound in various applications are other polyols, commonly known as sugar alcohols. These include sorbitol, xylitol, mannitol, and erythritol. These compounds are widely used in the food, pharmaceutical, and cosmetic industries as sugar substitutes, humectants, and bulking agents. Their toxicological profiles have been more extensively studied.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for dihydroxyacetone (as a proxy for this compound) and its alternatives.
Table 1: Acute Oral Toxicity Data
| Compound | Animal Model | LD50 (g/kg bw) | Reference |
| Mannitol | Mouse | up to 22 | [1] |
| Rat | 17.3 | [1] | |
| Sorbitol | Mouse (male) | 23.2 | [1] |
| Mouse (female) | 25.7 | [1] | |
| Rat (male) | 17.5 | [1] | |
| Rat (female) | 15.9 | [1] | |
| Xylitol | Mouse | 12.5 | [1] |
| Rat | > 4 | [1] | |
| Rabbit | 25 | [1] | |
| Dihydroxyacetone | - | Not available | - |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Endpoint | Effective Concentration | Reference |
| Dihydroxyacetone | Normal Human Epidermal Keratinocytes (NHEK) | ~50% decrease in cell viability | 50 and 100 mM (after 3-hour exposure) | [2] |
| Human Keratinocyte Cell Line (HaCaT) | Dead cells observed | ≥ 25 mM (after 24-hour incubation) | [3] | |
| Sugar Alcohols | - | - | Data not readily available in comparable units | - |
Toxicological Profile Comparison
Dihydroxyacetone (this compound proxy)
Studies on dihydroxyacetone (DHA) have primarily focused on its effects on skin cells. Research indicates that at concentrations of 25 mM and higher, DHA can be cytotoxic to human keratinocytes.[2][3] Furthermore, some studies have shown that DHA can induce DNA damage and cause a block in the G2/M phase of the cell cycle, which can lead to apoptosis (programmed cell death).[3] The formation of advanced glycation end products (AGEs) and the generation of reactive oxygen species (ROS) are suggested mechanisms for its toxicity.[2][3][4]
Sugar Alcohols (Sorbitol, Xylitol, Mannitol, Erythritol)
The most commonly reported adverse effect of sugar alcohols is gastrointestinal distress, including bloating, gas, and osmotic diarrhea, when consumed in large quantities.[5] This is primarily due to their incomplete absorption in the small intestine.
More recent research has raised concerns about the potential cardiovascular effects of xylitol and erythritol. Studies have suggested an association between high circulating levels of these sugar alcohols and an increased risk of major adverse cardiovascular events, such as heart attack and stroke.[5] The proposed mechanism involves the enhancement of blood platelet aggregation, which can lead to thrombosis.[5] Long-term feeding studies in animals have also suggested potential for other adverse effects at high doses, including changes in liver weight and certain serum enzyme levels.[6][7]
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Ames Test for Mutagenicity
The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. It is a reverse mutation assay that assesses the mutagenic potential of a chemical compound.
Protocol:
-
Bacterial Culture: Grow the selected Salmonella typhimurium strains (e.g., TA98, TA100) overnight in a nutrient broth.[8]
-
Metabolic Activation (Optional): Prepare an S9 fraction from rat liver homogenate to simulate metabolic activation in mammals.[9]
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[9]
-
Plating: Pour the mixture onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: Incubate the plates at 37°C for 48 hours.[8]
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate and compare it to the negative control. A significant increase in the number of revertant colonies indicates that the test substance is mutagenic.[8]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Simplified pathway of DHA-induced cytotoxicity.
Caption: Workflow of the MTT cytotoxicity assay.
References
- 1. cir-safety.org [cir-safety.org]
- 2. Cytotoxic, genotoxic, and toxicogenomic effects of dihydroxyacetone in human primary keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroxyacetone, the active browning ingredient in sunless tanning lotions, induces DNA damage, cell-cycle block and apoptosis in cultured HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. health.clevelandclinic.org [health.clevelandclinic.org]
- 6. cir-safety.org [cir-safety.org]
- 7. Nutritional significance of fructose and sugar alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thesciencenotes.com [thesciencenotes.com]
- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Propane-1,2,2,3-tetrol and Other Tetrols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis of Propane-1,2,2,3-tetrol with other structurally significant tetrols: Erythritol, Threitol, and Pentaerythritol. The information presented is based on established chemical literature and provides an objective analysis of various synthetic methodologies, supported by experimental data where available.
Introduction
Tetrols, polyols containing four hydroxyl groups, are a versatile class of compounds with applications ranging from building blocks in polymer chemistry to chiral auxiliaries in asymmetric synthesis and potential roles in biological systems. The specific stereochemistry and substitution pattern of each tetrol dictates its physical and chemical properties, and consequently, its applications. This guide focuses on the synthesis of this compound, a branched-chain tetrol, and benchmarks it against the more commonly known tetrols: the diastereomeric straight-chain butane-1,2,3,4-tetrols (Erythritol and Threitol) and the highly symmetric neopentane-backbone tetrol (Pentaerythritol).
Comparative Analysis of Tetrol Synthesis
The synthesis of these tetrols employs a variety of chemical and biotechnological methods. A summary of key performance indicators for the synthesis of each tetrol is presented in the tables below.
Table 1: Comparison of Chemical Synthesis Routes for Tetrols
| Tetrol | Starting Material(s) | Key Reagents & Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| This compound (Proposed) | 2,3-Dihydroxy-2-(hydroxymethyl)propanal | NaBH₄ or H₂/Catalyst (e.g., Ni, Ru) | Estimated >80% | High | Potentially straightforward reduction. | Starting material not readily available. |
| Erythritol | Dialdehyde Starch | H₂/Ni catalyst, high pressure and temperature | Not specified | Not specified | Utilizes a renewable feedstock. | Requires high pressure and temperature. |
| Threitol | D-Tartaric Acid | 1. Acetonide protection 2. LiAlH₄ reduction 3. Deprotection | 57-63% (overall) | High | Stereochemically defined starting material. | Multi-step synthesis, use of hazardous reagents. |
| Pentaerythritol | Formaldehyde, Acetaldehyde | Base (e.g., Ca(OH)₂, NaOH), 40-70°C | 55-57% | High | Inexpensive and readily available starting materials. | Formation of by-products, requires careful control.[1] |
Table 2: Overview of Biotechnological Synthesis of Tetrols
| Tetrol | Microorganism | Substrate | Typical Yield (g/L) | Key Advantages | Key Disadvantages |
| Erythritol | Yarrowia lipolytica, Moniliella sp. | Glucose, Glycerol | Up to 150 g/L | High yields from renewable resources, mild conditions.[1] | Can require specific fermentation conditions and downstream processing. |
| Threitol | Engineered Yarrowia lipolytica | Not specified | Not specified | Potential for sustainable production. | Research is in early stages. |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound, analogous to the synthesis of other branched polyols like trimethylolpropane, would involve the reduction of 2,3-dihydroxy-2-(hydroxymethyl)propanal.
-
Step 1: Aldol Condensation and Cannizzaro Reaction (Hypothetical for Starting Material Synthesis): The starting aldehyde, 2,3-dihydroxy-2-(hydroxymethyl)propanal, could potentially be synthesized via an aldol condensation of formaldehyde with 2-hydroxypropanal, followed by a crossed Cannizzaro reaction.
-
Step 2: Reduction: The aldehyde group of 2,3-dihydroxy-2-(hydroxymethyl)propanal would be reduced to a primary alcohol.
-
Method A: Sodium Borohydride Reduction: To a solution of 2,3-dihydroxy-2-(hydroxymethyl)propanal in methanol, sodium borohydride is added portion-wise at 0°C. The reaction is stirred until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by chromatography.
-
Method B: Catalytic Hydrogenation: The aldehyde is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenation in the presence of a catalyst such as Raney Nickel or Ruthenium on carbon at elevated pressure and temperature. After the reaction, the catalyst is filtered off, and the solvent is evaporated to yield the product.
-
Synthesis of L-Threitol from L-Tartaric Acid
This synthesis is a multi-step process involving protection, reduction, and deprotection.[2]
-
Step 1: Acetonide Protection of Diethyl L-tartrate: Diethyl L-tartrate is reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid to yield diethyl 2,3-O-isopropylidene-L-tartrate.
-
Step 2: Reduction with Lithium Aluminum Hydride: The protected tartrate ester is reduced using lithium aluminum hydride (LiAlH₄) in a suitable ether solvent (e.g., THF) to give 2,3-O-isopropylidene-L-threitol.
-
Step 3: Deprotection: The acetonide protecting group is removed by acid-catalyzed hydrolysis (e.g., with aqueous HCl) to afford L-threitol. The product is then purified by recrystallization. The overall yield reported is in the range of 57-63%.[2]
Industrial Synthesis of Pentaerythritol
The industrial production of pentaerythritol is a well-established process.[1][3]
-
Reaction: Formaldehyde and acetaldehyde are reacted in a molar ratio of approximately 4:1 in an aqueous solution. A base, such as calcium hydroxide or sodium hydroxide, is used as a catalyst.
-
Conditions: The reaction is typically carried out at a temperature of 40-70°C.
-
Mechanism: The reaction proceeds through a series of aldol additions of formaldehyde to acetaldehyde to form trimethylolacetaldehyde. This intermediate then undergoes a crossed Cannizzaro reaction with another molecule of formaldehyde, where the intermediate is reduced to pentaerythritol and formaldehyde is oxidized to formic acid (which is neutralized by the base to form a formate salt).
-
Workup: After the reaction, the excess base is neutralized, and the product is isolated by crystallization. The yield is typically in the range of 55-57%.[1]
Biotechnological Production of Erythritol
Erythritol is produced on a large scale through fermentation.[1]
-
Microorganism: Various osmophilic yeasts, such as Moniliella pollinis or genetically modified strains of Yarrowia lipolytica, are commonly used.
-
Substrate: Glucose or glycerol are the typical carbon sources.
-
Fermentation: The yeast is cultured in a fermenter under controlled conditions of temperature, pH, and aeration. High osmotic pressure can enhance erythritol production.
-
Downstream Processing: After fermentation, the biomass is removed, and the erythritol is purified from the fermentation broth through a series of steps including crystallization and chromatography.
Visualizations
Pentaerythritol Synthesis Pathway
Caption: Chemical synthesis pathway of Pentaerythritol.
Erythritol Biosynthesis Pathway in Yeast
Caption: Metabolic pathway for Erythritol biosynthesis in yeast.
Conclusion
The synthesis of tetrols presents a diverse landscape of chemical and biotechnological strategies. While the production of pentaerythritol and erythritol is well-established and optimized for industrial scales, the synthesis of less common tetrols like threitol and this compound remains more in the realm of laboratory-scale organic synthesis.
The proposed synthesis of this compound via the reduction of a corresponding branched-chain aldehyde highlights a potentially efficient route, contingent on the accessibility of the starting material. Further research into the synthesis of such branched, polyhydroxylated aldehydes is warranted to enable a more direct comparison of experimental data.
For erythritol and increasingly for other polyols, biotechnological routes offer a sustainable and high-yielding alternative to traditional chemical synthesis, leveraging the power of microbial metabolism to produce these valuable compounds from renewable feedstocks. The choice of synthetic route for a particular tetrol will ultimately depend on factors such as the desired scale of production, stereochemical requirements, cost of starting materials, and environmental considerations.
References
A Comparative Guide to the Thermal Analysis of Common Polyols via Differential Scanning Calorimetry
For researchers, scientists, and drug development professionals, understanding the thermal properties of polyols is crucial for a wide range of applications, from cryopreservation to formulation stability. Differential Scanning Calorimetry (DSC) is a cornerstone technique for elucidating these properties. This guide provides a comparative analysis of the thermal behavior of several common polyols. It is important to note that while this guide aims to be comprehensive, experimental DSC data for Propane-1,2,2,3-tetrol was not available in the reviewed literature. Therefore, the comparison focuses on other widely used polyols.
Introduction to Polyols and Differential Scanning Calorimetry
Polyols, or sugar alcohols, are organic compounds containing multiple hydroxyl (-OH) groups. Their unique physical and chemical properties, such as high viscosity, low freezing points, and ability to form hydrogen bonds, make them valuable excipients in the pharmaceutical and food industries. DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of key thermal transitions, such as melting point (Tm), glass transition temperature (Tg), and enthalpy of fusion (ΔH), which are critical for characterizing the physical state and stability of these compounds.
Comparative DSC Data of Selected Polyols
The thermal properties of polyols can vary significantly based on their molecular structure, molecular weight, and the orientation of their hydroxyl groups. The following table summarizes key DSC data for several common polyols, providing a basis for comparison.
| Polyol | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (Tm) (°C) | Glass Transition (Tg) (°C) | Enthalpy of Fusion (ΔH) (J/g) |
| Ethylene Glycol | C2H6O2 | 62.07 | -12.9 | -119.15 | Not Widely Reported |
| Propylene Glycol | C3H8O2 | 76.09 | -59 | -106.15 | Not Widely Reported |
| Glycerol (Propane-1,2,3-triol) | C3H8O3 | 92.09 | 17.9[1][2] | -82.15 | Not Widely Reported |
| Erythritol | C4H10O4 | 122.12 | 119.5 - 127.3[3] | Not Typically Observed | 340.6[3] |
| Xylitol | C5H12O5 | 152.15 | 92.7 - 101.8[3] | -26.15 | 273[3] |
Note: The values presented are approximate and can vary depending on the experimental conditions and the purity of the sample.
Experimental Protocol: A Generalized Approach to DSC Analysis of Polyols
The following protocol outlines a typical experimental setup for the DSC analysis of polyols. Specific parameters may need to be optimized depending on the instrument and the specific polyol being analyzed.
1. Sample Preparation:
-
Accurately weigh 3-5 mg of the polyol sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile components during heating.
2. Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Perform a baseline calibration with an empty pan to ensure a flat baseline across the desired temperature range.
3. DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidation.
-
Equilibrate the sample at a starting temperature well below the expected thermal transitions (e.g., -150°C).
-
Heat the sample at a controlled rate, typically 10°C/min, to a temperature above the expected melting point.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan under the same conditions as the first to observe any changes in thermal behavior due to the initial thermal history.
4. Data Analysis:
-
Analyze the resulting thermogram to determine the onset temperature and peak temperature of any endothermic (melting) or exothermic (crystallization) events.
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the baseline.
-
Calculate the enthalpy of fusion (ΔH) by integrating the area under the melting peak.
Experimental Workflow for DSC Analysis
The following diagram illustrates the typical workflow for performing a DSC experiment on a polyol sample.
Caption: A flowchart of the typical experimental workflow for Differential Scanning Calorimetry (DSC) analysis of polyols.
Discussion of Comparative Thermal Behavior
The DSC data reveals distinct thermal profiles for the selected polyols.
-
Glycerol, Ethylene Glycol, and Propylene Glycol are characterized by their low glass transition temperatures and, in the case of glycerol and ethylene glycol, relatively low melting points. These properties are indicative of their tendency to exist as amorphous glasses or supercooled liquids at low temperatures, which is a key attribute for their use as cryoprotectants.
-
Erythritol and Xylitol , with their higher number of hydroxyl groups and more rigid structures, exhibit higher melting points and are typically crystalline solids at room temperature. The significant enthalpy of fusion for erythritol indicates a highly ordered crystalline structure that requires a substantial amount of energy to melt.[3] Xylitol also has a notable enthalpy of fusion.[3] The presence of a glass transition in xylitol suggests that it can also exist in an amorphous state under certain conditions.
The differences in the thermal properties of these polyols can be attributed to factors such as the length of the carbon chain, the number and position of hydroxyl groups, and the ability to form intramolecular and intermolecular hydrogen bonds. These structural variations influence the molecular packing and mobility, which in turn dictate the melting and glass transition behaviors.
Conclusion
Differential Scanning Calorimetry provides invaluable insights into the thermal properties of polyols, which are essential for their effective application in research and development. While direct comparative data for this compound is currently lacking in the scientific literature, the analysis of other common polyols such as glycerol, erythritol, and xylitol demonstrates the diversity of their thermal behaviors. The distinct melting points, glass transition temperatures, and enthalpies of fusion are directly linked to their molecular structures. A standardized experimental protocol for DSC analysis ensures the generation of reliable and comparable data, which is fundamental for the formulation and characterization of polyol-containing products. Further research into the thermal properties of less common polyols like this compound would be beneficial to expand the knowledge base and potential applications of this important class of compounds.
References
Safety Operating Guide
Safe Disposal of Propane-1,2,2,3-tetrol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Propane-1,2,2,3-tetrol, emphasizing safe handling practices and regulatory compliance. Due to the limited availability of specific disposal guidelines for this compound, the following procedures are based on best practices for similar chemical compounds. It is imperative to consult local, state, and federal regulations and to contact a licensed hazardous waste disposal company for specific guidance.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of a substance is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₃H₈O₄[1] |
| Molecular Weight | 108.09 g/mol [1] |
| CAS Number | 42429-85-6[1] |
| Appearance | Not specified, but likely a viscous liquid or solid |
| Solubility | Not specified, but likely soluble in water |
Health and Safety Information
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound waste. The label should include the chemical name and any known hazards.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Containerization:
-
Use a chemically compatible and leak-proof container for waste collection.
-
Ensure the container is securely sealed to prevent spills or vapors from escaping.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow all institutional guidelines for the storage of chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with all available information about the chemical, including its name, quantity, and any known hazards.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process.
Disclaimer: This information is intended for guidance purposes only. Always consult with your institution's safety officer and refer to local regulations for specific disposal requirements.
References
Essential Safety and Operational Guide for Handling Propane-1,2,2,3-tetrol
Disclaimer: No specific Safety Data Sheet (SDS) for Propane-1,2,2,3-tetrol (CAS No. 42429-85-6) was found in publicly available resources. This document provides general safety and handling guidelines for novel chemical compounds and should not be considered a substitute for a manufacturer-provided SDS. Researchers, scientists, and drug development professionals must obtain the official SDS from the supplier before commencing any work with this substance. The information herein is intended to supplement, not replace, the specific recommendations of the SDS.
Immediate Safety and Handling Precautions
| Personal Protective Equipment (PPE) | Specifications and Usage |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times. A face shield should be worn over safety glasses when there is a risk of splashes or splattering. |
| Hand Protection | Nitrile or neoprene gloves should be worn to protect against skin contact. For prolonged or immersive contact, consult glove manufacturer compatibility charts. Contaminated gloves must be replaced immediately. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat. |
| Respiratory Protection | Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection. |
Operational Plan: Handling and Storage
A systematic approach is crucial when working with a compound of unknown hazards. The following experimental workflow outlines the key steps for safe handling, from preparation to disposal.
Storage
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials. The container must be clearly labeled with the chemical name and any known hazards. Secondary containment is highly recommended to mitigate spills.
Disposal Plan
As the specific hazards are unknown, all waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Solid Waste | Any contaminated materials (e.g., gloves, absorbent pads, weighing paper) should be collected in a separate, labeled hazardous waste bag or container. |
| Empty Containers | Triple rinse the empty container with a suitable solvent. The rinsate must be collected as hazardous waste. Follow institutional guidelines for the disposal of decontaminated containers. |
Important Note: Never dispose of this compound or its waste down the drain. All disposal must be in accordance with local, state, and federal regulations and should be handled by a certified hazardous waste management service.[1][2][3][4]
Experimental Protocols: Spill and Exposure Procedures
In the absence of a specific SDS, the following general procedures should be followed in case of an emergency.
Spill Response
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE before attempting to clean the spill.
-
Contain: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean: Carefully collect the absorbed material or contaminated paper towels and place them in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to the appropriate environmental health and safety personnel at your institution.
Exposure Protocol
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
This document is intended to promote a culture of safety and responsible chemical handling. The core principle when dealing with a substance of unknown toxicity is to treat it with the highest level of precaution. Always consult with your institution's environmental health and safety department for guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
